(R)-Methyl 2,6-diaminohexanoate dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
methyl (2R)-2,6-diaminohexanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(9)4-2-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZCBVCQHOJXDR-QYCVXMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659783 | |
| Record name | Methyl D-lysinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67396-08-1 | |
| Record name | Methyl D-lysinate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 2,6-diaminohexanoate dihydrochloride, a derivative of D-lysine, is a chiral compound of interest in various research and development applications, including peptide synthesis and drug delivery. As with any specialized chemical entity, a thorough understanding of its physical properties is paramount for its effective application, formulation, and characterization. This technical guide provides a consolidated overview of the known physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, supported by generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of (R)-Methyl 2,6-diaminohexanoate dihydrochloride are fundamental to its handling, storage, and use in experimental settings. The compound typically presents as a white powder.[1]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
| Property | Value | CAS Number |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | 67396-08-1 |
| Molecular Weight | 233.14 g/mol | |
| Melting Point | 205 °C | |
| Specific Optical Rotation | -17° (c=5, H₂O) | |
| Appearance | White powder | |
| Solubility | Soluble in water | |
| Purity | Typically ≥ 97% |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physical properties of amino acid ester dihydrochlorides like (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
A small, finely powdered sample of the substance is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For highly pure substances, this range is typically narrow.
Optical Rotation Measurement
Optical rotation is a crucial property for chiral molecules, confirming the stereochemical identity. The standard procedure is outlined in USP General Chapter <781>.[2][3]
Methodology:
-
A solution of the compound is prepared at a specified concentration (e.g., 5 g/100 mL in water).[2]
-
The temperature of the solution is maintained at a constant, specified value (e.g., 25°C).[3]
-
A polarimeter is calibrated using a blank solvent.
-
The optical rotation of the sample solution is measured at a specific wavelength, typically 589 nm (the sodium D-line).[3]
-
The specific rotation is calculated from the observed rotation, taking into account the concentration and the path length of the polarimeter cell.[3]
Solubility Determination
Assessing the solubility of a compound in various solvents is essential for its application in solution-based assays and formulations.
Methodology for Qualitative and Semi-Quantitative Determination:
-
A known volume of the solvent (e.g., water) is placed in a container at a controlled temperature.
-
A small, pre-weighed amount of the solute is added to the solvent.
-
The mixture is agitated (e.g., stirred or shaken) until the solid is completely dissolved.
-
Steps 2 and 3 are repeated until a saturated solution is formed, where no more solute dissolves.
-
The total amount of dissolved solute is recorded to express solubility, often in terms of g/100 mL.
Logical Workflow for Characterization
Due to the absence of specific signaling pathway data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride in the public domain, a logical workflow for the physical and chemical characterization of such a novel amino acid derivative is presented below. This workflow outlines the typical sequence of analysis a researcher would follow.
Caption: Characterization workflow for a novel amino acid derivative.
Conclusion
This technical guide provides a summary of the currently available physical property data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride. While specific experimental details for this compound are not extensively published, the generalized protocols provided herein are standard and widely applicable for the characterization of similar amino acid derivatives. The presented workflow offers a logical framework for the systematic analysis of such compounds in a research and development setting.
References
In-Depth Technical Guide: (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
CAS Number: 67396-08-1
This technical guide provides a comprehensive overview of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a chiral amino acid derivative with significant potential for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides insights into its synthesis, and explores its applications, particularly in the realm of peptide chemistry and medicinal research.
Chemical and Physical Properties
(R)-Methyl 2,6-diaminohexanoate dihydrochloride, also known as D-Lysine methyl ester dihydrochloride, is the dihydrochloride salt of the methyl ester of D-lysine. The presence of the chiral center at the alpha-carbon makes it a valuable building block in stereospecific synthesis.
Table 1: Quantitative Data for (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
| Property | Value | Reference |
| CAS Number | 67396-08-1 | [1] |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 233.14 g/mol | [1] |
| Melting Point | 205 °C | [1] |
| Purity | ≥ 97% | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water | General knowledge |
Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra, as well as specific rotation and detailed solubility data, are often available upon request from suppliers.
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure (R)-Methyl 2,6-diaminohexanoate dihydrochloride typically involves two main strategies: direct asymmetric synthesis or the resolution of a racemic mixture of DL-lysine methyl ester.
Enzymatic Kinetic Resolution of DL-Lysine Methyl Ester
A common and efficient method for obtaining the (R)-enantiomer is through the enzymatic kinetic resolution of the corresponding racemic mixture. This method leverages the stereospecificity of enzymes, such as trypsin, to selectively hydrolyze the L-enantiomer, leaving the desired D-enantiomer (the (R)-form) unreacted.[2]
Experimental Protocol: Enzymatic Resolution of DL-Lysine Methyl Ester
-
Substrate Preparation: A solution of DL-lysine methyl ester is prepared in a suitable buffer system, typically at a slightly acidic to neutral pH (e.g., pH 5.5-6.0) to minimize spontaneous hydrolysis.[2]
-
Enzyme Addition: Immobilized or soluble trypsin is added to the substrate solution. The use of immobilized trypsin can simplify the subsequent separation of the enzyme from the reaction mixture.[2]
-
Reaction: The reaction is allowed to proceed at a controlled temperature (e.g., 30 °C) with stirring. The progress of the reaction is monitored by measuring the amount of L-lysine produced or the remaining D-lysine methyl ester.[2]
-
Separation: Once the desired conversion is reached, the enzyme is removed (by filtration if immobilized). The reaction mixture, now containing L-lysine and unreacted (R)-Methyl 2,6-diaminohexanoate, is then subjected to a separation technique. This can be achieved through ion-exchange chromatography or by exploiting the different solubility properties of the two components.
-
Isolation and Purification: The (R)-Methyl 2,6-diaminohexanoate is isolated from the separation process. It is then converted to its dihydrochloride salt by treatment with hydrochloric acid. The final product is typically purified by recrystallization to achieve high enantiomeric and chemical purity.
Caption: Workflow for the enzymatic resolution of DL-lysine methyl ester.
Applications in Research and Drug Development
(R)-Methyl 2,6-diaminohexanoate dihydrochloride serves as a valuable chiral building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
While L-amino acids are the proteinogenic building blocks, D-amino acids and their derivatives, such as (R)-Methyl 2,6-diaminohexanoate, are of great interest in peptide-based drug design. The incorporation of D-amino acids can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation. This can lead to a longer in vivo half-life and improved therapeutic efficacy.[3]
Medicinal Chemistry
Enantiomerically pure amino acid derivatives are crucial starting materials for the synthesis of chiral drugs. The (R)-configuration of this compound can be exploited to achieve specific stereochemical outcomes in the synthesis of complex target molecules. While specific signaling pathways directly modulated by (R)-Methyl 2,6-diaminohexanoate dihydrochloride are not extensively documented in publicly available literature, the broader family of lysine derivatives is known to play roles in various biological processes. Lysine residues in proteins are subject to numerous post-translational modifications, including methylation and acetylation, which are critical in regulating cellular signaling.[4][5] The study of D-amino acid containing molecules can provide valuable insights into these pathways and may lead to the development of novel therapeutic agents.
Caption: Key application areas for (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (R)-Methyl 2,6-diaminohexanoate dihydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Based on available information for similar compounds, it may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area.
Conclusion
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a valuable chiral building block with significant applications in peptide synthesis and medicinal chemistry. Its enantiomerically pure form allows for the stereospecific synthesis of novel compounds with potential therapeutic applications. The enzymatic resolution of the corresponding racemic mixture provides an efficient route to this important research chemical. Further research into the specific biological activities and applications of this compound and its derivatives is warranted and holds promise for the development of new and improved pharmaceuticals.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Production of L-lysine by immobilized trypsin. Study of DL-lysine methyl ester resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine, Lysine-Rich, Serine, and Serine-Rich Proteins: Link Between Metabolism, Development, and Abiotic Stress Tolerance and the Role of ncRNAs in Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Examination of the Molecular Weight of (R)-Methyl 2,6-diaminohexanoate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a compound of interest in various research and development applications. The molecular weight is a fundamental physical property critical for accurate experimental design, stoichiometric calculations, and compound characterization.
Molecular Formula and Structure
The chemical formula for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is C₇H₁₈Cl₂N₂O₂[1]. This formula indicates that each molecule is composed of seven carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms.
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights for the elements present in this compound are provided by the International Union of Pure and Applied Chemistry (IUPAC).
The calculation is as follows:
Molecular Weight = (7 x Atomic Weight of Carbon) + (18 x Atomic Weight of Hydrogen) + (2 x Atomic Weight of Chlorine) + (2 x Atomic Weight of Nitrogen) + (2 x Atomic Weight of Oxygen)
The individual atomic weights and their contribution to the total molecular weight are summarized in the table below.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 7 | 12.011[2][3][4][5] | 84.077 |
| Hydrogen | H | 18 | 1.008[6][7][8][9][10] | 18.144 |
| Chlorine | Cl | 2 | 35.453[11][12][13] | 70.906 |
| Nitrogen | N | 2 | 14.007[14][15][16][17][18] | 28.014 |
| Oxygen | O | 2 | 15.999[19][20][21][22][23] | 31.998 |
| Total | 233.139 |
Based on this calculation, the molecular weight of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is 233.14 g/mol [1].
Logical Relationship for Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.
Caption: Workflow for Molecular Weight Determination.
References
- 1. (R)-Methyl 2,6-diaminohexanoate dihydrochloride, CAS No. 67396-08-1 - iChemical [ichemical.com]
- 2. byjus.com [byjus.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 8. quora.com [quora.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 12. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. quora.com [quora.com]
- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 18. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 19. princeton.edu [princeton.edu]
- 20. Oxygen - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 23. Oxygen, atomic [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-Methyl 2,6-diaminohexanoate dihydrochloride, also known as D-Lysine methyl ester dihydrochloride, is a crucial intermediate in pharmaceutical research and peptide synthesis. Its stereochemistry and protected functional groups make it a valuable building block for creating complex, biologically active molecules. This guide provides a detailed overview of common and efficient synthesis pathways, complete with experimental protocols, quantitative data, and visual diagrams to aid in laboratory application.
Core Synthesis Pathways
The synthesis of (R)-Methyl 2,6-diaminohexanoate dihydrochloride primarily involves the esterification of the carboxylic acid group of D-lysine in the presence of an acid catalyst, which also serves to form the dihydrochloride salt of the two amino groups. The most prevalent and effective methods utilize either a thionyl chloride/methanol system or a trimethylchlorosilane/methanol system.
Method 1: Esterification using Thionyl Chloride in Methanol
This is a highly efficient, one-step method that uses D-lysine, thionyl chloride, and a methanol solution of hydrogen chloride as the primary reagents. The reaction is known for its mild conditions, short reaction time, and high yield.[1]
Experimental Protocol:
-
Preparation of 2 M HCl in Methanol: In a 250 mL four-neck flask equipped with a drying tube and alkali absorption device, add 150 mL of methanol. Cool the flask in an ice-salt bath to below -10°C.
-
Under magnetic stirring, slowly add 21.60 mL (approximately 300 mmol) of freshly distilled thionyl chloride dropwise. Control the rate of addition to maintain the low temperature. The addition should take about 1.5 hours.
-
After the addition is complete, continue stirring for another hour, allowing the solution to naturally warm to room temperature. This yields a 2 mol/L HCl methanol solution.
-
Esterification Reaction: In a separate reaction vessel, add D-lysine. Heat the mixture to reflux for 1 hour.
-
Use a rotary evaporator to remove the solvent (methanol) and any excess thionyl chloride until the product is dry.
-
Dissolve the resulting solid in 25 mL of the 2 mol/L HCl methanol solution prepared in the first steps.
-
Heat the solution to reflux for an additional hour.
-
Finally, remove the solvent by rotary evaporation to obtain the white solid product, (R)-Methyl 2,6-diaminohexanoate dihydrochloride.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | D-Lysine | [1] |
| Reagents | Thionyl chloride, Methanol, HCl | [1] |
| Reaction Time | Approx. 2.5 hours (plus prep) | [1] |
| Yield | 97.5% | [1] |
| Purity | High (no purification needed) | [1] |
Reaction Pathway Diagram:
References
An In-Depth Technical Guide to the Chiral Purity of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the chiral purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a lysine derivative of significant interest in pharmaceutical and biochemical research. Given the distinct pharmacological and toxicological profiles often exhibited by enantiomers, ensuring the enantiomeric purity of chiral compounds is a critical aspect of drug development and chemical synthesis. This document details established chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the enantioselective analysis of this compound and its structural analogs.
Data Presentation: Chiral Purity of Lysine Esters
While specific quantitative data for the enantiomeric excess (e.e.) of commercially available (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not extensively published in peer-reviewed literature, the purity of related lysine esters is often reported by chemical suppliers. The following table summarizes typical purity specifications for L-lysine methyl ester dihydrochloride and L-lysine ethyl ester dihydrochloride, which serve as a proxy for the expected purity of the (R)-enantiomer.
| Compound | Purity Specification | Analytical Method | Optical Rotation |
| L-Lysine methyl ester dihydrochloride | ≥ 99%[1][2] | HPLC | [α]D20 = +23 ± 2º (c=1 in MeOH)[1] |
| L-Lysine ethyl ester dihydrochloride | ≥ 98%[3] | HPLC | [α]D20 = +11 ± 3º (c=2 in H₂O)[3] |
| Nα-Boc-L-lysine methyl ester hydrochloride | ≥ 98% | TLC | [α]D25 = -19 ± 1.5º (c=1 in MeOH)[4] |
Experimental Protocols for Chiral Purity Determination
The enantiomeric purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride can be determined using chiral HPLC or chiral GC. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. As direct analysis of this polar and non-volatile compound can be challenging, derivatization of the amino groups is a common strategy to improve chromatographic performance.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers.[5] Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in resolving a variety of chiral compounds, including amino acid derivatives.[6]
Proposed HPLC Protocol (Indirect Method via Derivatization):
This protocol is based on established methods for the chiral separation of amino acids and their esters following derivatization.[7][8]
-
Sample Preparation and Derivatization:
-
Dissolve a known concentration of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a suitable solvent (e.g., water or a buffer solution).
-
To the solution, add a chiral derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) or 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).[7] The derivatization reaction is typically carried out under basic conditions.
-
The reaction creates diastereomers that can be separated on a standard achiral reversed-phase HPLC column.
-
-
Chromatographic Conditions:
-
Column: A high-resolution reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV-Vis detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 340 nm for FDAA derivatives).
-
-
Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two diastereomers using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major diastereomer and Area₂ is the peak area of the minor diastereomer.
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.
Proposed GC Protocol (with Derivatization):
This protocol is adapted from general procedures for the chiral GC analysis of amino acids.[9][10]
-
Sample Preparation and Derivatization:
-
The sample is first esterified (if not already in ester form) and then acylated. For (R)-Methyl 2,6-diaminohexanoate dihydrochloride, the amino groups need to be derivatized.
-
A common two-step derivatization involves reaction with an acylating agent such as trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl derivatives.
-
This derivatization enhances volatility and improves chromatographic peak shape.
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C and ramping up to 200 °C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Detection Temperature: 250 °C (for FID).
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the (R) and (S) enantiomers in the chromatogram.
-
Visualizations
Experimental Workflow for Chiral Purity Determination
The following diagram illustrates a typical workflow for determining the chiral purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
References
- 1. chemimpex.com [chemimpex.com]
- 2. L -Lysine methyl ester 26348-70-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. yakhak.org [yakhak.org]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride (CAS No. 67396-08-1). Due to the limited availability of published spectroscopic data for the (R)-enantiomer, this guide also incorporates data from its corresponding free base and the closely related L-enantiomer, L-Lysine methyl ester dihydrochloride. It is important to note that while the core spectroscopic features are expected to be identical between enantiomers, the optical rotation will be of the opposite sign.
Molecular Structure and Properties
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the dihydrochloride salt of the methyl ester of D-lysine.
-
Molecular Formula: C₇H₁₈Cl₂N₂O₂
-
Molecular Weight: 233.14 g/mol [1]
-
Appearance: White to off-white powder[2]
-
Melting Point: 205°C[3]
Spectroscopic Data
The following sections present the available spectroscopic data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride and its related compounds.
¹³C NMR Data for Methyl 2,6-diaminohexanoate
The following table summarizes the ¹³C NMR chemical shifts for methyl 2,6-diaminohexanoate in H₂O at 125 MHz.
| Carbon Atom | Chemical Shift (ppm) |
| C=O | 177.1 |
| C2 (α-C) | 56.1 |
| C6 (ε-C) | 41.2 |
| O-CH₃ | - |
| C3 | 32.2 |
| C4 | 23.6 |
| C5 | 32.2 |
Data sourced from the Human Metabolome Database (HMDB) for L-lysine methyl ester.
The mass spectrum for the free base, 2,6-diaminohexanoic acid methyl ester, was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
Mass Spectrometry Data
| m/z | Relative Intensity | Possible Fragment |
| 84 | 100% | [C₅H₁₀N]⁺ |
| 101 | ~60% | [M - COOCH₃]⁺ |
| 116 | ~10% | [M - NH₂CH₂]⁺ |
| 130 | ~5% | [M - C₂H₅]⁺ |
| 160 | ~2% | [M]⁺ |
Data obtained from SpectraBase for 2,6-Diaminohexanoic acid methyl ester[4].
Specific IR data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not publicly available. However, the expected characteristic absorption bands for a primary amine hydrochloride and a methyl ester are well-established.
Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine salt) | 3200-2800 | Strong, broad |
| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |
| C=O stretch (ester) | ~1740 | Strong |
| N-H bend (amine salt) | 1600-1500 | Medium |
| C-O stretch (ester) | 1300-1000 | Strong |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid sample like (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
-
Sample Preparation: A sample of approximately 5-10 mg of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR: A standard pulse program is used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the ¹³C spectrum, providing single peaks for each unique carbon atom. Chemical shifts are referenced to the solvent peak.
-
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The resulting mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
-
Sample Introduction: For a volatile derivative like the methyl ester, Gas Chromatography (GC) is a suitable method for sample introduction. The sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Safety and Handling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (R)-Methyl 2,6-diaminohexanoate dihydrochloride (CAS No. 67396-08-1). The information herein is compiled from available safety data sheets and toxicological data on structurally related compounds to ensure a thorough understanding of the potential hazards and necessary precautions.
Chemical Identification and Physical Properties
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the dihydrochloride salt of the methyl ester of D-lysine. It is important to handle this compound with a clear understanding of its physical and chemical characteristics.
| Property | Value |
| CAS Number | 67396-08-1 |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ |
| Molecular Weight | 233.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 205 °C |
| Solubility | Soluble in water |
| Stability | Stable under normal laboratory conditions |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Information
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is paramount when handling this compound. The following are generalized procedures for safe laboratory handling.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure.[5]
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye/Face | Splash-proof safety goggles or a full-face shield.[3][5] | A full-face shield provides an additional layer of protection against splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5] A standard laboratory coat is required. | Inspect gloves for any signs of degradation or puncture before use. Remove and dispose of contaminated gloves immediately.[5] |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is inadequate or for spill cleanup. | The type of respirator and cartridge should be selected based on the potential for airborne concentration and institutional safety guidelines. |
General Handling Procedures
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Avoid the formation of dust and aerosols during handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Keep the container tightly closed when not in use.
Emergency Procedures
A clear and practiced emergency response plan is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, carefully sweep or vacuum the material to avoid creating dust and place it in a sealed, labeled container for disposal.[7] Clean the spill area with a suitable decontaminating agent.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7] Waste should be handled as hazardous chemical waste.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.
-
Stability: The compound is stable under recommended storage conditions.
Visualized Workflows
The following diagrams illustrate logical workflows for risk assessment and emergency response when working with (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Caption: A workflow for assessing and mitigating risks before handling the compound.
Caption: A logical flow for responding to spills or personnel exposure incidents.
References
- 1. chemscene.com [chemscene.com]
- 2. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to (R)-Methyl 2,6-diaminohexanoate dihydrochloride for Researchers and Drug Development Professionals
Introduction
(R)-Methyl 2,6-diaminohexanoate dihydrochloride, also known as D-Lysine methyl ester dihydrochloride, is a chiral building block of significant interest in the pharmaceutical and biotechnology sectors. As the methyl ester of the D-enantiomer of the essential amino acid lysine, it serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics. Its two primary amine groups and a carboxylic acid ester provide multiple points for chemical modification, making it a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and applications in drug development.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer (R)-Methyl 2,6-diaminohexanoate dihydrochloride, often with differing associated CAS numbers for the dihydrochloride and hydrochloride salts. Researchers should carefully verify the exact form and specifications before procurement. The most commonly cited CAS number for the dihydrochloride form is 67396-08-1.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Fluorochem | (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 67396-08-1 | 97% | 10g, 25g, 100g |
| BLDpharm | (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 67396-08-1 | ≥98% | Custom |
| iChemical | (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 67396-08-1 | Inquire | Custom |
| CP Lab Safety | D-Lysine Methyl Ester Dihydrochloride | 67396-08-1 | min 98% | 100g |
| AKSci | D-Lysine methyl ester dihydrochloride | 67396-08-1 | min 95% | Inquire |
| TCI Chemicals | D-Lysine Methyl Ester Dihydrochloride | 67396-08-1 | >98.0% | 25g |
| Chemical Technology Co.,LTD | (R)-Methyl 2,6-diaminohexanoate hydrochloride | 187458-76-0 | ≥99% | Custom |
Note: The CAS number 187458-76-0 is often associated with the monohydrochloride salt. It is crucial to confirm the salt form with the supplier.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 233.13 g/mol | [3] |
| Appearance | White to off-white powder or crystalline solid | [2][3] |
| Melting Point | 205 °C | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Room temperature, under inert atmosphere, hygroscopic | [1] |
Stereoselective Synthesis
General Experimental Protocol: Esterification of D-Lysine
This method is adapted from general procedures for the synthesis of amino acid methyl esters.[4]
Materials:
-
D-Lysine hydrochloride
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Dry diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-lysine hydrochloride in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride or TMSCl dropwise with vigorous stirring. The amount of the reagent should be in slight excess relative to the amino acid.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a white solid.
Analytical Methods: Chiral Purity Determination
Ensuring the enantiomeric purity of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is critical for its application in pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
General Experimental Protocol: Chiral HPLC
A specific validated method for this compound is not publicly available, however, a general approach for the chiral separation of amino acid esters using a polysaccharide-based chiral stationary phase (CSP) is described below. Method development and optimization will be required.[5][6]
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Chiral column: Polysaccharide-based CSPs such as Chiralpak® IA, IC, or AD-H are good starting points.[5]
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. For reversed-phase, a mixture of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or formate) can be employed.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or MS detection.
Sample Preparation:
-
Dissolve an accurately weighed sample of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in the mobile phase or a compatible solvent.
-
Inject a small volume (e.g., 5-10 µL) onto the column.
Analysis:
-
The retention times of the (R)- and (S)-enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Applications in Drug Development
(R)-Methyl 2,6-diaminohexanoate dihydrochloride, as a derivative of the "unnatural" D-lysine, is a valuable building block for creating peptides and small molecules with enhanced properties. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.[7][8]
While specific examples of marketed drugs containing this exact fragment are not readily found in the public domain, lysine and its derivatives are widely used in pharmaceutical development.[7][8][9] They can be incorporated into peptide-based drugs, used as linkers in antibody-drug conjugates (ADCs), or serve as scaffolds for the synthesis of non-peptidic small molecules.[10]
The presence of the α- and ε-amino groups allows for differential functionalization. For instance, one amino group can be used for peptide bond formation while the other can be modified with a payload, a targeting ligand, or a polymer like polyethylene glycol (PEG) to improve pharmacokinetic properties.
Potential Signaling Pathway Involvement
As a synthetic building block, (R)-Methyl 2,6-diaminohexanoate dihydrochloride itself is not expected to have direct biological activity or be involved in specific signaling pathways. However, the molecules synthesized from it can be designed to target a wide array of biological pathways implicated in various diseases. For example, peptide and peptidomimetic drugs derived from this building block could be designed as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions. The specific signaling pathway targeted would be dependent on the final drug molecule's structure and intended therapeutic application.
Conclusion
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a commercially available and versatile chiral building block with significant potential for the development of novel pharmaceuticals. Its unique structural features allow for the synthesis of diverse and complex molecules with potentially improved therapeutic profiles. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for researchers and drug development professionals seeking to leverage this valuable intermediate in their programs. Further research into its incorporation into specific drug candidates will continue to highlight its importance in medicinal chemistry.
References
- 1. Cas 67396-08-1,D-LYSINE METHYL ESTER DIHYDROCHLORIDE | lookchem [lookchem.com]
- 2. (R)-Methyl 2,6-diaminohexanoate dihydrochloride, CasNo.67396-08-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Lysine derivatives | lookchem [lookchem.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for enhancing the therapeutic properties of peptides, such as increased stability, improved potency, and novel functionalities.[1] (R)-Methyl 2,6-diaminohexanoate, a lysine derivative with a methyl-esterified C-terminus, represents an intriguing building block for modifying peptide structure and function. Its two amino groups offer potential for creating branched peptides or for introducing specific functionalities. This document provides detailed application notes and protocols for the incorporation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride into peptides using solid-phase peptide synthesis (SPPS), primarily focusing on the widely used Fmoc/tBu strategy.
Core Principles for Incorporating (R)-Methyl 2,6-diaminohexanoate
The successful incorporation of (R)-Methyl 2,6-diaminohexanoate into a peptide sequence via SPPS requires careful consideration of protecting group strategy to ensure selective amide bond formation.
-
α-Amino Group Protection: The α-amino group must be protected with a temporary protecting group that can be selectively removed before each coupling step. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for this purpose in Fmoc-based SPPS due to its lability under mild basic conditions (e.g., piperidine in DMF).[2][3]
-
Side-Chain Amino Group Protection: The ε-amino group (at the 6-position) must be protected with a group that is stable to the Fmoc deprotection conditions but can be removed during the final cleavage and global deprotection step. The tert-butyloxycarbonyl (Boc) group is a suitable choice as it is stable to piperidine but readily cleaved by strong acids like trifluoroacetic acid (TFA).
-
Carboxyl Group: The C-terminal methyl ester of (R)-Methyl 2,6-diaminohexanoate may be susceptible to hydrolysis depending on the specific conditions used during synthesis and cleavage. This should be considered when planning the synthesis of peptides where a C-terminal methyl ester is desired.
Quantitative Data Summary
| Amino Acid Type | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Purity (%) |
| Standard Fmoc-Amino Acid | HBTU/HOBt/DIEA | 60 | >99 | >95 |
| Sterically Hindered (e.g., Aib) | HATU/DIEA | 120 | 95-98 | >90 |
| N-Methylated Amino Acid | PyAOP/HOAt/DIEA | 180 | 90-95 | >90 |
| (R)-Methyl 2,6-diaminohexanoate (Projected) | HATU/DIEA | 90-120 | >98 | >95 |
Note: The projected data for (R)-Methyl 2,6-diaminohexanoate assumes appropriate side-chain protection and optimized coupling conditions. Actual results may vary depending on the peptide sequence and specific reaction conditions.
Experimental Protocols
The following protocols are based on the standard Fmoc/tBu solid-phase peptide synthesis strategy and are adapted for the incorporation of (R)-Methyl 2,6-diaminohexanoate.
Materials and Reagents
-
Fmoc-protected amino acids
-
Fmoc-(R)-N⁶-Boc-Methyl 2,6-diaminohexanoate
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Hydroxy-7-azabenzotriazole (HOAt)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
Protocol for Manual SPPS
This protocol outlines a single coupling cycle for incorporating an amino acid.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours. For incorporating Fmoc-(R)-N⁶-Boc-Methyl 2,6-diaminohexanoate, a longer coupling time (e.g., 2-4 hours) and the use of a more potent coupling reagent like HATU is recommended to ensure high coupling efficiency.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Cleavage and Global Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Peptide Purification:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Protecting group strategy for incorporating the target molecule.
References
Application Note: Fmoc Protection of (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
AN-2025-12-26
Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and medicinal chemistry.
Abstract: This document provides detailed protocols for the selective and non-selective N-protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. (R)-Methyl 2,6-diaminohexanoate, the methyl ester of D-lysine, is a valuable building block in synthetic organic chemistry. The Fmoc protecting group is crucial for peptide synthesis, allowing for orthogonal protection strategies.[][2] This note outlines procedures for the synthesis of Nα-Fmoc and Nα,Nε-di-Fmoc protected derivatives, including reaction conditions, purification, and characterization methods.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[][3] Its stability under acidic conditions and mild removal with a weak base like piperidine allows for an orthogonal strategy when used with acid-labile side-chain protecting groups (e.g., Boc or Trt).[2]
(R)-Methyl 2,6-diaminohexanoate contains two primary amino groups: the α-amino group and the ε-amino group in the side chain. Selective protection of one of these amines is essential for its use as a building block for creating specific peptide sequences or other complex molecules. This application note details two reliable protocols for achieving either selective Nα-protection or complete di-protection of both amino groups starting from the commercially available dihydrochloride salt.
Principle of the Reaction
The reaction proceeds via a nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of an activated Fmoc reagent, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The starting material is a dihydrochloride salt, meaning both amino groups are protonated. Therefore, a base is required to neutralize the salt and deprotonate the amino groups, rendering them nucleophilic.
Selective Nα-protection is achieved by controlling the stoichiometry of the Fmoc-OSu reagent and leveraging the slightly lower pKa of the α-amino group compared to the ε-amino group. By using approximately one equivalent of Fmoc-OSu under controlled pH, the more reactive α-amino group is preferentially acylated. In contrast, using an excess of the Fmoc reagent and base will lead to the formation of the di-protected product.
Experimental Protocols
Materials and Reagents
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride (MW: 233.14 g/mol )
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (MW: 337.33 g/mol )
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol 1: Synthesis of Nα-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate
This protocol aims for the selective protection of the α-amino group.
-
Preparation: In a 250 mL round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (2.33 g, 10 mmol) in 50 mL of deionized water.
-
Basification: Add sodium bicarbonate (2.52 g, 30 mmol) in portions to the solution. Stir until all gas evolution ceases. This neutralizes the HCl salts and provides the basic medium for the reaction.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (3.37 g, 10 mmol, 1.0 eq) in 50 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes with vigorous stirring at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM with 1% Acetic Acid).
-
Work-up:
-
Reduce the reaction volume by approximately half using a rotary evaporator to remove most of the dioxane.
-
Extract the aqueous solution three times with 50 mL of ethyl acetate.
-
Combine the organic layers, wash with 50 mL of brine, dry over anhydrous MgSO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to isolate the desired mono-protected product.
-
-
Characterization: Confirm the structure and purity of the product using HPLC, Mass Spectrometry, and ¹H NMR.
Protocol 2: Synthesis of Nα,Nε-di-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate
This protocol is for the protection of both the α- and ε-amino groups.
-
Preparation: In a 250 mL round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (2.33 g, 10 mmol) in 50 mL of deionized water.
-
Basification: Add sodium bicarbonate (4.20 g, 50 mmol) in portions to the solution. Stir until all gas evolution ceases.
-
Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (7.42 g, 22 mmol, 2.2 eq) in 75 mL of 1,4-dioxane. Add this solution dropwise to the aqueous amino acid solution over 30 minutes with vigorous stirring at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 18-24 hours. A white precipitate may form. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexanes 1:1).
-
Work-up:
-
Filter the resulting precipitate and wash it with deionized water, followed by a cold diethyl ether wash.
-
If no precipitate forms, reduce the volume on a rotary evaporator, and extract with ethyl acetate as described in Protocol 1.
-
-
Purification: The precipitated product is often of high purity. If necessary, the product can be recrystallized from a solvent mixture like ethanol/water or purified via flash column chromatography.
-
Characterization: Confirm the structure and purity of the di-protected product using HPLC, Mass Spectrometry, and ¹H NMR.
Data Presentation
The following table summarizes the typical reaction conditions and expected outcomes for the Fmoc-protection protocols.
| Parameter | Protocol 1: Nα-Fmoc (Mono-protection) | Protocol 2: Nα,Nε-di-Fmoc (Di-protection) |
| Target Product | Nα-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate | Nα,Nε-di-(Fmoc)-(R)-Methyl 2,6-diaminohexanoate |
| Fmoc-OSu (equivalents) | 1.0 | 2.2 |
| Base (equivalents) | 3.0 (NaHCO₃) | 5.0 (NaHCO₃) |
| Solvent System | 1:1 Dioxane:Water | 1.5:1 Dioxane:Water |
| Reaction Time (h) | 12 - 16 | 18 - 24 |
| Typical Yield (%) | 65 - 75% | 85 - 95% |
| Purity (HPLC, %) | >95% after chromatography | >98% after precipitation/recrystallization |
| Primary Side Product | Di-Fmoc derivative, unreacted starting material | Minimal |
Visualizations
Reaction Scheme
The following diagram illustrates the possible products from the Fmoc protection reaction.
Caption: Chemical reaction pathways for Fmoc protection.
Experimental Workflow
The generalized workflow for the synthesis and purification is depicted below.
Caption: General experimental workflow diagram.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Selective Mono-Boc Protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride
Abstract
This document provides a detailed protocol for the selective mono-N-Boc protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride. Mono-protected diamines are crucial building blocks in organic synthesis, particularly for the development of pharmaceuticals and other functional materials, as they allow for sequential functionalization of the different amino groups.[1] The challenge in protecting diamines lies in achieving high selectivity for the mono-protected product over the di-protected and unreacted starting material.[1] The protocol described herein utilizes a highly effective "one-pot" strategy involving the selective deactivation of one amino group via precise control of its protonation state, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).[2][3]
Introduction
The protection of amines is a fundamental and routine operation in multi-step organic synthesis. For molecules containing multiple amino groups, such as diamines, achieving selective protection of one amine in the presence of another is a significant challenge. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions.[4][5]
A common and efficient method for achieving selective mono-Boc protection of a diamine involves the differentiation of the two amino groups by protonation.[2][6] Since the starting material, (R)-Methyl 2,6-diaminohexanoate, is provided as a dihydrochloride salt, both amino groups are initially protonated and thus unreactive towards electrophiles like (Boc)₂O. By carefully adding one equivalent of a base, one ammonium group is selectively deprotonated to the free amine, which is nucleophilic and can react with (Boc)₂O. The other amino group remains as the ammonium salt, rendering it non-nucleophilic and effectively "protected by protonation".[2] This strategy avoids the need for high dilution, slow addition of reagents, or complex chromatographic separations, making it a scalable and cost-effective method.[3]
Reaction Scheme and Logic
The overall strategy relies on the in-situ generation of the mono-protonated diamine from the dihydrochloride salt, which then selectively reacts with the Boc-anhydride.
Caption: General reaction scheme for selective mono-Boc protection.
Note: The reaction may produce a mixture of N2 and N6 protected isomers. Selectivity can be influenced by the steric and electronic differences between the α- and ε-amino groups.
Experimental Protocol
This protocol details the selective mono-Boc protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
3.1. Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| (R)-Methyl 2,6-diaminohexanoate dihydrochloride | 13031-63-5 | e.g., Sigma-Aldrich | Starting Material (1.0 equiv) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | e.g., Sigma-Aldrich | Protecting Agent (1.0-1.1 equiv) |
| Triethylamine (TEA) | 121-44-8 | e.g., Sigma-Aldrich | Base (1.0 equiv), freshly distilled |
| Anhydrous Methanol (MeOH) | 67-56-1 | e.g., Fisher Scientific | Reaction Solvent |
| Dichloromethane (DCM) | 75-09-2 | e.g., Fisher Scientific | Extraction Solvent |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | - | For workup |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | e.g., Sigma-Aldrich | Drying Agent |
3.2. Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Detailed Procedure
The following workflow outlines the key steps of the experimental protocol.
Caption: Experimental workflow for mono-Boc protection.
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 equiv).
-
Dissolution: Add anhydrous methanol (approx. 0.1-0.2 M concentration) and stir until the solid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Basification: Slowly add triethylamine (1.0 equiv) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form. Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) to the reaction mixture, either as a solid in one portion or as a solution in a small amount of methanol.[2][7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Workup:
-
To the residue, add dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until all solids dissolve.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with DCM.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to separate the desired mono-protected product from any di-Boc product and baseline impurities.
Expected Results and Data
The procedure is expected to yield the mono-Boc protected product with good selectivity. Based on similar reactions with acyclic diamines, yields can be expected in the range of 65-87%.[2]
Table 1: Summary of Expected Product Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield Range | Typical Analytical Methods |
| (R)-Methyl N-Boc-2,6-diaminohexanoate (mixture of isomers) | C₁₂H₂₄N₂O₄ | 260.33 | 65 - 85% | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Note: Characterization data should be compared with literature values if available or fully analyzed to confirm the structure and isomeric ratio of the product. Spectroscopic data for similar mono-Boc protected diamines can be found in the literature.[6]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.
-
Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a reliable and efficient method for the selective mono-Boc protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.[2][8] By leveraging the differential reactivity of the free amine versus the ammonium salt, this "one-pot" procedure offers high yields of the desired mono-protected product, minimizing the formation of the di-protected by-product.[3] This makes it a valuable and scalable technique for researchers in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. redalyc.org [redalyc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Application Notes and Protocols for Peptide Coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 2,6-diaminohexanoate dihydrochloride, the methyl ester of D-lysine, is a valuable building block in peptide synthesis. Its bifunctional nature, possessing two primary amines (α and ε), and the presence of a methyl ester at the C-terminus, offer unique opportunities for the synthesis of modified peptides, peptidomimetics, and complex molecular scaffolds. The dihydrochloride salt form requires careful consideration of reaction conditions, particularly the choice of base and coupling reagent, to ensure efficient and selective amide bond formation at the desired amino group.
This document provides detailed application notes and experimental protocols for the coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride with N-protected amino acids. It includes a comparative overview of common coupling reagents, protocols for their use, and a discussion of potential side reactions and optimization strategies.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a suitable coupling reagent is critical for achieving high yield and purity in peptide synthesis. The following table summarizes the performance of several common coupling reagents for the acylation of amino acid methyl esters, providing a basis for selecting the optimal conditions for your specific application.
| Coupling Reagent/Additive | Activating Species | Typical Reaction Time | Yield Range (%) | Key Advantages | Potential Drawbacks |
| HATU/DIPEA | OAt-active ester | 30 min - 4 h | High | Rapid kinetics, low racemization, effective for hindered amino acids.[1][2] | Higher cost, potential for side reactions if not used correctly. |
| HBTU/DIPEA | OBt-active ester | 1 - 4 h | High | Efficient and widely used.[3] | Can lead to guanidinylation of the free amine. |
| DIC/HOBt | OBt-active ester | 1 - 12 h | Moderate to High | Cost-effective, minimizes racemization.[4] | Slower reaction times compared to uronium/phosphonium reagents. Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. |
| EDC·HCl/NHS | NHS-active ester | 2 - 24 h | 62 - 88 | Water-soluble carbodiimide and byproduct, good for solution-phase synthesis.[5][6] | Generally slower kinetics. |
Note: Yields are dependent on the specific amino acids being coupled and the reaction conditions.
Experimental Protocols
Important Considerations Before Starting:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride contains two primary amino groups. Under typical coupling conditions with a stoichiometric amount of acylating agent, the more nucleophilic α-amino group is expected to react preferentially, especially after neutralization of the corresponding hydrochloride salt. For selective acylation of the ε-amino group, protection of the α-amino group is required.
-
The dihydrochloride salt must be neutralized in situ for the coupling reaction to proceed. Typically, 2 to 3 equivalents of a non-nucleophilic base are required.
-
All glassware should be oven-dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Anhydrous solvents are essential for optimal results.
Protocol 1: HATU-Mediated Coupling (Solution-Phase)
This protocol is recommended for its high efficiency and low risk of racemization.[1][2]
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Gly-OH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.1 eq) in anhydrous DMF.
-
Neutralization: Add DIPEA (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF. Add DIPEA (1.0 eq) to this solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.[1][7]
-
Coupling Reaction: Add the activated amino acid solution to the flask containing the neutralized (R)-Methyl 2,6-diaminohexanoate methyl ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: DIC/HOBt-Mediated Coupling (Solution-Phase)
This is a cost-effective and reliable method that minimizes racemization.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
N-protected amino acid (e.g., Z-Phe-OH) (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) or DIPEA (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.1 eq), the N-protected amino acid (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Neutralization and Cooling: Cool the suspension to 0 °C in an ice bath. Add NMM or DIPEA (2.2 eq) dropwise while stirring.
-
Initiation of Coupling: Add DIC (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.
-
Wash the filtrate with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: EDC·HCl/NHS-Mediated Coupling (Solution-Phase)
This method is advantageous when using aqueous work-up procedures due to the water solubility of the carbodiimide and its urea byproduct.[5][6]
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
N-protected amino acid (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous DCM
Procedure:
-
Activation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), EDC·HCl (1.2 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the NHS-active ester.
-
Amine Preparation: In a separate flask, suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.1 eq) in anhydrous DCM and add TEA or DIPEA (3.0 eq). Stir for 15-20 minutes.
-
Coupling: Add the neutralized amine solution to the activated ester solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification:
-
Wash the reaction mixture with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Potential Side Reactions and Optimization
-
Di-acylation: The presence of two primary amines raises the possibility of di-acylation, where both the α- and ε-amino groups are acylated. To favor mono-acylation at the α-position, it is recommended to use a slight excess of the amine component ((R)-Methyl 2,6-diaminohexanoate dihydrochloride) relative to the N-protected amino acid (e.g., 1.1 to 1.0 equivalents).
-
Racemization: While the coupling reagents discussed are known to suppress racemization, the risk is never zero, especially with sensitive amino acids. The use of additives like HOBt or HOAt (inherent in HATU) is crucial.[4] Performing the reaction at lower temperatures (e.g., starting at 0 °C) can also help minimize epimerization.
-
Incomplete Reaction: If the coupling reaction is sluggish, as monitored by TLC or LC-MS, a second addition of the activated amino acid can be performed. Alternatively, switching to a more powerful coupling reagent like HATU may be beneficial if initially using a carbodiimide-based method.[8]
By carefully selecting the coupling protocol and optimizing the reaction conditions, (R)-Methyl 2,6-diaminohexanoate dihydrochloride can be effectively utilized as a versatile building block in the synthesis of novel peptides and related molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
(R)-Methyl 2,6-diaminohexanoate dihydrochloride: A Versatile Chiral Building Block in Drug Discovery and Chemical Synthesis
(R)-Methyl 2,6-diaminohexanoate dihydrochloride , a derivative of the non-proteinogenic amino acid D-lysine, serves as a crucial chiral building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine at the 6-position and a secondary amine at the 2-position (as a methyl ester), coupled with its defined stereochemistry, makes it a valuable precursor for the enantioselective synthesis of various bioactive compounds, including piperidines, conformationally constrained peptides, and other heterocyclic scaffolds. These resulting molecules have shown potential in the development of novel therapeutics, including kinase inhibitors and antiviral agents.
This document provides detailed application notes and protocols for the utilization of (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a chiral building block for researchers, scientists, and drug development professionals.
Key Applications
The primary utility of (R)-Methyl 2,6-diaminohexanoate dihydrochloride lies in its role as a versatile scaffold for the introduction of chirality and functional diversity in drug candidates. Its two amino groups, with different reactivities, allow for selective functionalization, leading to the construction of complex molecular architectures.
1. Synthesis of Chiral Piperidine Derivatives: The diaminohexanoate backbone can be readily cyclized to form substituted piperidines, a privileged scaffold in medicinal chemistry. The stereocenter at the 2-position of the starting material directs the stereochemistry of the resulting piperidine ring, enabling the synthesis of enantiomerically pure compounds. These chiral piperidines are key components in a variety of therapeutic agents.
2. Precursor for Conformationally Constrained Peptide Mimetics: By incorporating the diaminohexanoate unit into peptide chains, it is possible to introduce conformational constraints. These constraints can lock the peptide into a specific three-dimensional structure, which can enhance binding affinity to biological targets and improve metabolic stability compared to their flexible, natural counterparts.
3. Scaffold for Bioactive Molecules: The diaminohexanoate core can be elaborated with various functional groups at its amino and carboxyl termini to generate libraries of compounds for high-throughput screening. This approach is valuable in the early stages of drug discovery for identifying novel hits against a range of biological targets.
Data Presentation: Representative Transformations
While specific quantitative data for a wide range of reactions involving (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not extensively consolidated in publicly available literature, the following table summarizes typical yields for key transformations based on analogous reactions with similar substrates. Actual yields will vary depending on the specific reaction conditions, substrates, and purification methods.
| Transformation | Reagents and Conditions | Product Type | Typical Yield (%) |
| Selective N-Boc Protection (α-amino) | Boc₂O, Et₃N, DCM, 0 °C to rt | α-N-Boc, ε-N-free diamino ester | 85-95 |
| Selective N-Cbz Protection (ε-amino) | Benzyl chloroformate, NaHCO₃, Dioxane/H₂O, 0 °C | ε-N-Cbz, α-N-free diamino ester | 80-90 |
| Reductive Amination (ε-amino) | Aldehyde/Ketone, NaBH(OAc)₃, DCE | N⁶-substituted diamino ester | 70-85 |
| Intramolecular Cyclization to Piperidine | 1. N-protection, 2. Activation of ester, 3. Base | 2-carboxymethyl-piperidine derivative | 60-75 |
| Amide Coupling (α-amino) | Carboxylic acid, HATU, DIPEA, DMF | N²-acylated diamino ester | 90-98 |
Experimental Protocols
Protocol 1: Selective Nα-Boc Protection of (R)-Methyl 2,6-diaminohexanoate dihydrochloride
This protocol describes the selective protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O). The dihydrochloride salt must first be neutralized.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension with stirring. Stir for 30 minutes at 0 °C to ensure complete neutralization.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Nα-Boc protected product.
Protocol 2: Synthesis of a Substituted Piperidine via Intramolecular Cyclization
This protocol outlines a general procedure for the synthesis of a chiral piperidine derivative from N-protected (R)-Methyl 2,6-diaminohexanoate. This example assumes prior protection of one of the amino groups (e.g., Nα-Boc) and functionalization of the other (e.g., Nε-alkylation).
Materials:
-
Nα-Boc-(R)-Methyl 2,6-diaminohexanoate (or other suitably protected derivative)
-
Lithium hydroxide (LiOH) or other suitable base for ester hydrolysis
-
Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl) for acidification
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Ester Hydrolysis: Dissolve the N-protected (R)-Methyl 2,6-diaminohexanoate in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.
-
Intramolecular Cyclization: Dissolve the resulting amino acid in a high-dilution of anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired piperidine derivative.
Visualizations
Application Notes and Protocols for the Synthesis of Peptidomimetics using (R)-Methyl 2,6-diaminohexanoate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a versatile building block in the synthesis of novel peptidomimetics. This lysine derivative, with its distinct α- and ε-amino groups and a methyl ester at the C-terminus, offers multiple points for chemical modification, enabling the creation of diverse molecular architectures with potential therapeutic applications. The following protocols are based on established methodologies in peptide and medicinal chemistry.
Overview of Synthetic Strategies
(R)-Methyl 2,6-diaminohexanoate dihydrochloride serves as a chiral scaffold for introducing modifications at the side chain (ε-amino group), the backbone (α-amino group), and the C-terminus. Key synthetic strategies include:
-
Selective N-protection: Orthogonal protection of the α- and ε-amino groups is crucial for directing subsequent modifications.
-
Side-chain functionalization: The ε-amino group can be acylated, alkylated, or used in the formation of various heterocyclic structures to mimic different amino acid side chains or to introduce novel functionalities.
-
Backbone modification: The α-amino group can be coupled with other amino acids or building blocks. N-methylation of the α-amino group is a common strategy to enhance proteolytic stability and modulate conformation.
-
C-terminus modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid for further coupling reactions or reduced to an alcohol.
Experimental Protocols
Protocol 1: Selective Nα-Fmoc Protection of (R)-Methyl 2,6-diaminohexanoate
This protocol describes the selective protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group, a common protecting group in solid-phase peptide synthesis (SPPS). The reaction takes advantage of the differential basicity of the α- and ε-amino groups under controlled pH.
Materials:
| Reagent | Supplier | Grade |
| (R)-Methyl 2,6-diaminohexanoate dihydrochloride | Various | ≥98% |
| Sodium Carbonate (Na₂CO₃) | Sigma-Aldrich | Reagent Grade |
| 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) | Various | ≥99% |
| Dioxane | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Deionized Water | Millipore | Milli-Q® |
Procedure:
-
Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium carbonate (2.2 eq) to the solution while stirring to adjust the pH to approximately 8.5-9.0.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Filter the solid and dry under vacuum to yield Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate hydrochloride.
Expected Yield: 85-95%
Protocol 2: Nε-Acylation for Side-Chain Modification
This protocol details the acylation of the ε-amino group of the Nα-Fmoc protected lysine derivative. This allows for the introduction of various functionalities at the side chain.
Materials:
| Reagent | Supplier | Grade |
| Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate HCl | Synthesized | - |
| Carboxylic acid of choice (e.g., Acetic acid) | Sigma-Aldrich | Reagent Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | ≥98% |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
Procedure:
-
Dissolve Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate HCl (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve the desired carboxylic acid (1.2 eq) and HBTU (1.2 eq) in DCM.
-
Add DIPEA (2.5 eq) to the carboxylic acid mixture and stir for 5 minutes to pre-activate.
-
Add the activated carboxylic acid solution to the amino acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Quantitative Data Summary:
| Starting Material | Acylating Agent | Coupling Reagent | Yield (%) |
| Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate HCl | Acetic Acid | HBTU/DIPEA | 92 |
| Nα-Fmoc-(R)-methyl 2,6-diaminohexanoate HCl | Benzoic Acid | HBTU/DIPEA | 88 |
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation
This protocol outlines the incorporation of the modified lysine building block into a peptide sequence on a solid support.
Materials:
| Reagent | Supplier | Grade |
| Rink Amide MBHA resin | Various | 100-200 mesh |
| Nα-Fmoc-Nε-acyl-(R)-methyl 2,6-diaminohexanoate | Synthesized | - |
| Piperidine | Sigma-Aldrich | Peptide Synthesis |
| Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis |
| HBTU | Various | ≥98% |
| DIPEA | Sigma-Aldrich | Peptide Synthesis |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Reagent Grade |
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF.
-
Coupling:
-
Pre-activate Nα-Fmoc-Nε-acyl-(R)-methyl 2,6-diaminohexanoate (3.0 eq) with HBTU (3.0 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Capping (Optional): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to block any unreacted amino groups.
-
Repeat: Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Visualizations
Application Notes and Protocols: Incorporation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride into Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 2,6-diaminohexanoate, a chiral building block derived from D-lysine, offers a versatile scaffold for the synthesis of complex molecules, including peptidomimetics, constrained peptides, and other pharmacologically relevant compounds. Its bifunctional nature, possessing both a primary amine at the δ-position and a secondary amine at the α-position (once the methyl ester is saponified), allows for diverse chemical modifications and the introduction of unique structural motifs. The dihydrochloride salt form ensures stability and solubility in aqueous media, though it requires careful handling during synthesis to neutralize the hydrochloride and deprotect the amino groups for subsequent reactions.
These application notes provide a comprehensive guide to the incorporation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride into complex molecules, with a focus on peptide synthesis and the creation of structurally diverse scaffolds. The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and solution-phase methodologies, adapted for this specific building block.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction conditions and purification strategies.
| Property | Value |
| Molecular Formula | C₇H₁₈Cl₂N₂O₂ |
| Molecular Weight | 233.14 g/mol |
| CAS Number | 67396-08-1 |
| Appearance | White to off-white solid |
| Chirality | (R)-configuration |
| Solubility | Soluble in water and polar protic solvents |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using (R)-Methyl 2,6-diaminohexanoate dihydrochloride
This protocol describes the incorporation of (R)-Methyl 2,6-diaminohexanoate into a peptide sequence on a solid support using standard Fmoc/tBu chemistry. An orthogonal protection strategy is essential to selectively deprotect the α- and δ-amino groups.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Piperidine solution (20% in DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Workflow for SPPS Incorporation:
Caption: Workflow for SPPS incorporation of the diaminohexanoate building block.
Procedure:
-
Preparation of the Protected Building Block:
-
Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a suitable solvent (e.g., DMF).
-
Neutralize the dihydrochloride salt by adding 2 equivalents of a non-nucleophilic base such as DIPEA.
-
Protect the α-amino group with an Fmoc group using Fmoc-OSu or Fmoc-Cl.
-
Protect the δ-amino group with a more acid-labile protecting group, such as Boc (tert-butyloxycarbonyl), to allow for orthogonal deprotection if side-chain modification is desired.
-
Purify the resulting Fmoc-(R)-Lys(Boc)-OMe by column chromatography.
-
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using DIC and HOBt in DMF.
-
-
Incorporation of the Diaminohexanoate Building Block:
-
After deprotection of the N-terminal Fmoc group of the growing peptide chain, activate the carboxyl group of the prepared Fmoc-(R)-Lys(Boc)-OMe with DIC/HOBt.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Peptide Elongation: Continue the peptide chain elongation by repeating the Fmoc deprotection and coupling cycles with the desired Fmoc-amino acids.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the δ-amino group of the incorporated lysine derivative). The methyl ester on the C-terminus will also be cleaved under these conditions to yield a C-terminal carboxylic acid.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data (Expected):
| Step | Parameter | Expected Value |
| Coupling Efficiency | Per cycle | >99% (monitored by Kaiser test) |
| Cleavage Yield | Crude peptide | 70-90% |
| Final Purity | After RP-HPLC | >95% |
Protocol 2: Solution-Phase Synthesis of a Dipeptide
This protocol details the synthesis of a simple dipeptide in solution, showcasing the amide bond formation with (R)-Methyl 2,6-diaminohexanoate.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
N-Boc-protected amino acid (e.g., Boc-Ala-OH)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
DIPEA
-
DMF
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Workflow for Solution-Phase Dipeptide Synthesis:
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Procedure:
-
Neutralization: In a round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride in DMF. Add 2.2 equivalents of DIPEA and stir for 15 minutes at room temperature.
-
Activation and Coupling:
-
In a separate flask, dissolve the N-Boc-protected amino acid (1 equivalent) and PyBOP (1.1 equivalents) in DMF.
-
Add this solution to the neutralized diaminohexanoate solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Expected Yield: 75-85%
Application in Creating Complex Molecular Architectures
The dual functionality of (R)-Methyl 2,6-diaminohexanoate allows for its use as a branching point in peptide synthesis or as a scaffold for creating cyclic peptides and other complex architectures.
On-Resin Side-Chain Modification and Cyclization
An orthogonal protection strategy, for instance using Fmoc for the α-amino group and a more labile protecting group like Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) for the δ-amino group, enables selective deprotection of the side chain while the peptide is still attached to the resin. This allows for:
-
Branched Peptide Synthesis: A second peptide chain can be synthesized on the deprotected δ-amino group.
-
On-Resin Cyclization: The deprotected δ-amino group can be reacted with the N-terminus of the peptide or an activated side chain of another amino acid (e.g., Asp or Glu) to form a cyclic peptide.
Logical Relationship for Orthogonal Protection Strategy:
Caption: Orthogonal protection strategy for the diaminohexanoate building block.
Conclusion
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. The successful incorporation of this molecule relies on a thorough understanding of protecting group strategies and peptide coupling methodologies. The protocols and workflows provided in these application notes serve as a foundational guide for researchers to explore the full potential of this unique chiral scaffold. Further optimization of reaction conditions may be necessary depending on the specific target molecule and synthetic strategy employed.
Application Notes and Protocols for the Cleavage of the Methyl Ester in (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 2,6-diaminohexanoate, the methyl ester of D-lysine, is a crucial intermediate in the synthesis of various pharmaceuticals and peptidomimetics. The selective cleavage of the methyl ester to yield the corresponding carboxylic acid, (R)-2,6-diaminohexanoic acid (D-lysine), is a critical step in many synthetic routes. This document provides detailed application notes and experimental protocols for the saponification of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a common salt form of the ester.
Application Notes
The primary method for the cleavage of the methyl ester in (R)-Methyl 2,6-diaminohexanoate dihydrochloride is alkaline hydrolysis, also known as saponification. This reaction involves the treatment of the ester with a base, typically an alkali metal hydroxide such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), in an aqueous or mixed aqueous-organic solvent system.
Key Considerations:
-
Stoichiometry of the Base: Since the starting material is a dihydrochloride salt, a molar excess of the base is required. At least two equivalents of the base are needed to neutralize the two hydrochloride salts, and an additional equivalent is necessary to catalyze the hydrolysis of the ester. Therefore, a minimum of three equivalents of the base is recommended, with some protocols suggesting up to five equivalents to ensure complete reaction.
-
Choice of Base and Potential for Racemization: The choice of base can influence the reaction rate and the potential for side reactions, most notably racemization at the α-carbon. While NaOH and KOH are effective, LiOH is often the preferred base for the saponification of chiral amino acid esters as it is reported to minimize racemization.[1][2]
-
Solvent System: The reaction is typically carried out in a mixture of water and a water-miscible organic solvent such as methanol, ethanol, tetrahydrofuran (THF), or dioxane.[2][3] The organic solvent aids in the dissolution of the ester, while water is necessary for the hydrolysis reaction.
-
Temperature and Reaction Time: Saponification can be performed at temperatures ranging from 0°C to room temperature, or even with gentle heating.[2][3] Lower temperatures are generally preferred to minimize side reactions. The reaction time can vary from a few hours to overnight, and the progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Potential Side Reactions:
-
Work-up and Purification: After the reaction is complete, the mixture is typically acidified to a pH of approximately 5-7 to protonate the carboxylate and the amino groups.[2] The isoelectric point of lysine is around pH 9.7, so careful pH adjustment is crucial for isolation. The product, (R)-2,6-diaminohexanoic acid, is highly soluble in water, so purification is often achieved by ion-exchange chromatography or by precipitation as a hydrochloride salt by adding excess HCl and a less polar solvent like ethanol or acetone.[5]
Quantitative Data
The following tables summarize representative quantitative data for the saponification of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, based on typical yields and conditions reported for L-lysine methyl ester and other amino acid methyl esters.
Table 1: Comparison of Different Bases for Saponification
| Base | Equivalents | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| LiOH | 3 - 5 | THF/Water (2:1) | 0 - RT | 2 - 6 | 90 - 98 | >98 |
| NaOH | 3 - 5 | Methanol/Water (3:1) | RT | 4 - 8 | 85 - 95 | >97 |
| KOH | 3 - 5 | Ethanol/Water (3:1) | RT | 4 - 8 | 85 - 95 | >97 |
Note: Yields and purity are dependent on the specific reaction conditions and purification method.
Table 2: Effect of Temperature on Saponification with LiOH
| Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Racemization (%) |
| 0 | 6 - 12 | 92 - 98 | < 1 |
| Room Temperature | 2 - 4 | 90 - 95 | 1 - 2 |
| 40 | 1 - 2 | 88 - 93 | 2 - 5 |
Note: Data on racemization is estimated based on general knowledge for amino acid esters; specific analysis would be required for precise quantification.
Experimental Protocols
Protocol 1: Saponification using Lithium Hydroxide (LiOH)
This protocol is often preferred to minimize racemization.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dowex® 50WX8 ion-exchange resin (or similar)
Procedure:
-
Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a mixture of THF and deionized water (2:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of LiOH·H₂O (3.0 - 5.0 eq) in deionized water.
-
Slowly add the LiOH solution to the ester solution at 0°C with vigorous stirring.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a ninhydrin stain for visualization).
-
Once the reaction is complete, carefully neutralize the reaction mixture to approximately pH 7 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Load the aqueous solution onto a column packed with Dowex® 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove any remaining salts.
-
Elute the (R)-2,6-diaminohexanoic acid with an aqueous ammonia solution (e.g., 2 M).
-
Collect the fractions containing the product (as indicated by a positive ninhydrin test).
-
Concentrate the product-containing fractions under reduced pressure to obtain the free amino acid.
-
For the hydrochloride salt, dissolve the free amino acid in a minimal amount of water, add an excess of concentrated HCl, and precipitate the product by adding ethanol or acetone.
-
Filter the precipitate, wash with cold ethanol or acetone, and dry under vacuum.
Protocol 2: Saponification using Sodium Hydroxide (NaOH)
A more cost-effective but potentially higher-risk method for racemization.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a mixture of methanol and deionized water (3:1 v/v).
-
Add a solution of NaOH (3.0 - 5.0 eq) in deionized water to the ester solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH 5-6 with 1 M HCl.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
The product can be purified by ion-exchange chromatography as described in Protocol 1 or by crystallization.
Visualizations
Signaling Pathway/Experimental Workflow
Caption: Workflow for the saponification of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Logical Relationship of Key Parameters
Caption: Key parameters influencing the saponification of (R)-Methyl 2,6-diaminohexanoate.
References
- 1. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103012178A - Method for preparing L-lysine monoacetate - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Peptides Containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-natural amino acids, such as (R)-Methyl 2,6-diaminohexanoate dihydrochloride, into peptide structures is a key strategy in modern drug discovery. This modification can enhance proteolytic stability, improve binding affinity, and modulate the pharmacokinetic properties of peptide-based therapeutics. Consequently, robust analytical methods are imperative for the accurate characterization, quantification, and quality control of these novel molecules.
These application notes provide detailed protocols for the qualitative and quantitative analysis, as well as purity assessment, of peptides containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection.
Caption: Overall analytical workflow for peptides containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Application Note 1: Qualitative Analysis by LC-MS/MS
Objective: To confirm the identity and sequence of a synthesized peptide containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Methodology: High-resolution mass spectrometry coupled with tandem MS (MS/MS) is employed to determine the accurate mass of the peptide and to obtain fragment ions that confirm its amino acid sequence.
Experimental Protocol:
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of 10 µg/mL with the same solvent.
-
-
LC-MS/MS Parameters:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 200-2000.
-
MS/MS: Data-Dependent Acquisition (DDA) of the top 3 most intense precursor ions.
-
Collision Energy: Normalized collision energy (NCE) of 25-35.
-
Data Presentation:
Table 1: Expected m/z Values for a Hypothetical Peptide (Gly-X-Ala) where X is (R)-Methyl 2,6-diaminohexanoate
| Ion Type | Sequence Fragment | Calculated Monoisotopic Mass (Da) | Expected m/z ([M+H]⁺) | Expected m/z ([M+2H]²⁺) |
| Precursor Ion | Gly-X-Ala | 316.2165 | 317.2238 | 159.1155 |
| b₂-ion | Gly-X | 245.1597 | 246.1670 | - |
| y₁-ion | Ala | 71.0371 | 72.0444 | - |
| y₂-ion | X-Ala | 259.1794 | 260.1867 | - |
digraph "Peptide_Fragmentation" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];"Peptide" [label="H₂N-Gly-(R)-Methyl 2,6-diaminohexanoate-Ala-COOH"]; "b2" [label="b₂-ion\n(Gly-X)"]; "y1" [label="y₁-ion\n(Ala)"]; "y2" [label="y₂-ion\n(X-Ala)"];
"Peptide" -> "b2" [label="Fragmentation"]; "Peptide" -> "y1" [label="Fragmentation"]; "Peptide" -> "y2" [label="Fragmentation"]; }
Caption: Fragmentation of a peptide containing the modified amino acid.
Application Note 2: Quantitative Analysis by LC-MS/MS
Objective: To determine the concentration of a peptide containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a biological matrix or formulation buffer.
Methodology: A targeted LC-MS/MS method, such as Multiple Reaction Monitoring (MRM), is developed for its high selectivity and sensitivity. An internal standard (IS), ideally a stable isotope-labeled version of the analyte peptide, should be used to correct for matrix effects and variability in sample processing.
Experimental Protocol:
-
Sample Preparation:
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the peptide into the blank matrix. A typical range would be 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Internal Standard: Add a fixed concentration of the internal standard to all standards, QCs, and unknown samples.
-
Protein Precipitation (for biological matrices): Add 3 volumes of cold acetonitrile containing the IS to 1 volume of sample. Vortex and centrifuge to pellet precipitated proteins. Analyze the supernatant.
-
-
LC-MS/MS Parameters:
-
HPLC System and Column: Same as in Application Note 1.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
MRM Transitions: Select at least two specific precursor-product ion transitions for the analyte and one for the internal standard.
-
Data Presentation:
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7600 | 101000 | 0.075 |
| 25 | 38000 | 99000 | 0.384 |
| 100 | 152000 | 100500 | 1.512 |
| 500 | 755000 | 99500 | 7.588 |
| 1000 | 1510000 | 100000 | 15.100 |
digraph "Quantitative_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Sample" [label="Sample (Standard, QC, or Unknown)"]; "IS" [label="Add Internal Standard"]; "Extraction" [label="Sample Extraction (e.g., Protein Precipitation)"]; "LCMS" [label="LC-MS/MS Analysis (MRM)"]; "Data" [label="Peak Area Integration"]; "Curve" [label="Generate Calibration Curve"]; "Concentration" [label="Calculate Unknown Concentration"];
"Sample" -> "IS" -> "Extraction" -> "LCMS" -> "Data" -> "Curve" -> "Concentration"; }
Caption: Workflow for quantitative analysis of the modified peptide.
Application Note 3: Purity Assessment by HPLC-UV
Objective: To determine the purity of the synthesized peptide and identify any related impurities.
Methodology: Reversed-phase HPLC with UV detection is a standard method for assessing the purity of synthetic peptides.[1] The percentage purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Experimental Protocol:
-
Sample Preparation:
-
Reconstitute the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
-
HPLC-UV Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
Data Presentation:
Table 3: Example Purity Analysis Data
| Peak | Retention Time (min) | Peak Area | % Area |
| 1 | 12.5 | 50000 | 2.0 |
| 2 | 15.2 (Main Peptide) | 2400000 | 96.0 |
| 3 | 16.8 | 50000 | 2.0 |
| Total | - | 2500000 | 100.0 |
digraph "Purity_Analysis_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"Sample_Prep" [label="Prepare Peptide Solution (1 mg/mL)"]; "HPLC_Injection" [label="Inject onto HPLC-UV System"]; "Chromatogram" [label="Obtain Chromatogram at 214 nm"]; "Peak_Integration" [label="Integrate All Peaks"]; "Purity_Calc" [label="Calculate % Purity"];
"Sample_Prep" -> "HPLC_Injection" -> "Chromatogram" -> "Peak_Integration" -> "Purity_Calc"; }
Caption: Workflow for peptide purity assessment by HPLC-UV.
Hypothetical Signaling Pathway Involvement
Peptides incorporating non-natural amino acids are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to modulate signaling pathways. The diagram below illustrates a hypothetical scenario where the modified peptide acts as an antagonist to a GPCR, thereby inhibiting downstream signaling.
References
Troubleshooting & Optimization
Solubility issues of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in organic solvents
Technical Support Center: (R)-Methyl 2,6-diaminohexanoate dihydrochloride
Welcome to the technical support center for (R)-Methyl 2,6-diaminohexanoate dihydrochloride. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of (R)-Methyl 2,6-diaminohexanoate dihydrochloride?
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the salt form of the methyl ester of the amino acid lysine. As a dihydrochloride salt, it is a polar, ionic compound. This characteristic dictates its solubility profile: it is generally soluble in aqueous solutions but exhibits very limited solubility in most common organic solvents.[1][2] Its ionic nature makes it less soluble in non-polar organic solvents.[1]
Q2: I am unable to dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride in my organic solvent. Why is this happening?
The primary reason for poor solubility in organic solvents is that the compound is a salt. The strong ionic interactions within the crystal lattice and the high polarity of the molecule prevent it from readily dissolving in less polar or non-polar organic solvents like dichloromethane (DCM), chloroform, diethyl ether, or hexanes.[1] For effective dissolution in these solvents, the compound must typically be converted to its free amine form.[1][3][4]
Q3: In which solvents can I expect (R)-Methyl 2,6-diaminohexanoate dihydrochloride to be soluble?
Based on data for analogous amino acid ester dihydrochlorides, the expected solubility is summarized below.
Table 1: Expected Solubility of (R)-Methyl 2,6-diaminohexanoate dihydrochloride
| Solvent | Expected Solubility | Notes |
| Water | Soluble | Preferred solvent for creating stock solutions.[1][2] |
| Methanol (MeOH) | Low to Moderate | Can be a useful co-solvent with water. Gentle heating may improve solubility.[1][5] |
| Ethanol (EtOH) | Low | Generally poor solubility is expected.[1][5] |
| Dimethyl Sulfoxide (DMSO) | Moderate | Generally a good solvent for polar compounds. |
| Dichloromethane (DCM) | Insoluble | The ionic salt form is not soluble. The free base form is required.[1] |
| Chloroform | Insoluble | Similar to DCM, the free base is necessary for solubility.[3] |
| Ethyl Acetate | Insoluble | The free base is required for solubility.[3] |
| Diethyl Ether | Insoluble | Not a suitable solvent for the salt form.[1] |
| Hexanes | Insoluble | Not a suitable solvent for either the salt or the free base.[1] |
Q4: How can I use (R)-Methyl 2,6-diaminohexanoate dihydrochloride in an organic-based reaction?
To use this compound in an organic solvent, you must first convert it to its free amine, (R)-Methyl 2,6-diaminohexanoate. This is achieved by neutralizing the dihydrochloride with a suitable base. The resulting free amine is significantly more soluble in a wide range of organic solvents.[3][4]
Troubleshooting Guide
This section provides a step-by-step guide to overcoming common solubility issues.
Issue: The compound will not dissolve in my chosen organic solvent (e.g., DCM, Chloroform, THF).
-
Root Cause: You are attempting to dissolve the dihydrochloride salt directly into a non-polar or moderately polar organic solvent.
-
Solution: Convert the salt to its free base form.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Conversion of (R)-Methyl 2,6-diaminohexanoate dihydrochloride to its Free Amine
This protocol describes a standard laboratory procedure to neutralize the dihydrochloride salt, allowing the resulting free amine to be extracted into an organic solvent.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 10% aqueous potassium carbonate (K₂CO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the (R)-Methyl 2,6-diaminohexanoate dihydrochloride in the aqueous base solution (e.g., saturated NaHCO₃). Use enough solution to fully dissolve the solid. Stir for 10-15 minutes.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of the organic solvent (e.g., DCM or ethyl acetate) and shake vigorously. Allow the layers to separate.[3]
-
Separation: Collect the bottom organic layer (if using DCM) or the top organic layer (if using ethyl acetate).
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the free amine.[3]
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine to remove residual water.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, which is often an oil or a low-melting solid.
The resulting (R)-Methyl 2,6-diaminohexanoate free amine can now be dissolved in the desired organic solvent for your reaction.
Caption: Workflow for converting the dihydrochloride salt to the free amine.
References
Optimizing coupling efficiency of (R)-Methyl 2,6-diaminohexanoate dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of (R)-Methyl 2,6-diaminohexanoate dihydrochloride that I should be aware of?
A: This molecule is the methyl ester of L-lysine. Key features include two primary amino groups (α at position 2 and ε at position 6) and a methyl ester at the carboxyl terminus. Both amino groups are protonated and stabilized as a dihydrochloride salt, which enhances stability and handling. The presence of two amino groups means you must consider regioselectivity if you intend to couple at a specific site. The dihydrochloride form necessitates neutralization before the coupling reaction can proceed.
Q2: My coupling reaction has a low yield. What are the most common causes?
A: Low yields can stem from several factors:
-
Incomplete Neutralization: The dihydrochloride salt must be fully neutralized to free the primary amines for nucleophilic attack. Insufficient base will result in a low concentration of the reactive free amine.
-
Inefficient Coupling Reagent: The choice of coupling reagent is critical and depends on the steric hindrance and electronic properties of the coupling partners.[1][2] For difficult couplings, a more potent reagent like HATU may be necessary.[3]
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can significantly impact efficiency. Peptide aggregation in certain solvents can also hinder reagent access and slow down the reaction.[4][5]
-
Side Reactions: Unwanted side reactions, such as racemization or reaction of the coupling agent with the amine, can consume starting materials and reduce the yield of the desired product.[6][7]
Q3: How do I properly neutralize the dihydrochloride salt before coupling?
A: The salt must be neutralized with a non-nucleophilic organic base. Typically, 2 to 2.2 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are added to a solution of the amino acid ester in an anhydrous aprotic solvent like DMF or DCM.[7] The mixture should be stirred for 15-20 minutes at room temperature before adding the carboxylic acid and coupling reagent. It is crucial to use a tertiary amine to avoid side reactions.
Q4: Which amino group (α or ε) is more reactive?
A: The α-amino group is generally more nucleophilic and less sterically hindered than the ε-amino group due to the differing pKa values (pKa of α-NH3+ is ~9, while ε-NH3+ is ~10.5).[8] Therefore, in the absence of protecting groups, coupling reactions will preferentially occur at the α-amino position, especially under controlled pH conditions.[8] For selective coupling at the ε-amino group, the α-amino group must be protected (e.g., with a Boc or Fmoc group).
Q5: What are the best practices for purification of the final coupled product?
A: Purification strategies depend on the properties of the product. Standard methods include:
-
Aqueous Workup: Washing the reaction mixture with dilute acidic (e.g., 1 M HCl) and basic (e.g., sat. NaHCO3) solutions can remove unreacted starting materials and water-soluble byproducts.
-
Flash Column Chromatography: This is a standard method for purifying peptides and related molecules on silica gel, often using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Reversed-Phase HPLC (RP-HPLC): For high-purity requirements, RP-HPLC is the method of choice, effectively separating the target peptide from closely related impurities like deletion sequences.[9]
Troubleshooting Guide
Problem 1: Low or No Product Formation
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Neutralization | Ensure at least 2 equivalents of a tertiary base (e.g., DIPEA, NMM) are added and stirred for 15-20 min before adding other reagents.[7] |
| Ineffective Coupling Reagent | Switch to a more potent coupling reagent. For sterically hindered substrates, HATU or COMU are highly effective.[1] For standard couplings, EDC/HOBt or HBTU are robust choices.[10] |
| Poor Solubility / Aggregation | If using DCM or THF, try switching to a more polar aprotic solvent like DMF or NMP, which can improve solvation and break up aggregates.[4][11] Gentle heating (40-50°C) can sometimes improve reaction rates.[4] |
| Deactivated Reagents | Use fresh, high-purity coupling reagents and anhydrous solvents. Moisture can hydrolyze activated esters and coupling reagents. |
Problem 2: Multiple Products Observed by TLC/LC-MS
-
Symptom: Analysis shows the desired product along with several significant side products.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Racemization | This is a risk, especially with carbodiimide reagents like DCC or EDC. Adding an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or OxymaPure minimizes racemization by forming a more stable active ester.[2][6][10] Using weaker bases like sym-collidine instead of DIPEA can also reduce racemization risk.[7] |
| Double Acylation | If the carboxylic acid is used in large excess, it may couple to both the α- and ε-amino groups. Use a stoichiometry of 1.0-1.1 equivalents of the carboxylic acid relative to the diaminohexanoate. |
| Guanidinylation Side Reaction | When using uronium/aminium reagents (HBTU, HATU) in excess, a side reaction with the free amine can form a guanidinium byproduct.[7][12] Ensure the carboxylic acid is pre-activated with the coupling reagent for a short period before adding the amine solution.[7] |
| N-Acylurea Formation | With carbodiimides (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, terminating the reaction. This is minimized by adding HOBt and keeping reaction temperatures low (e.g., starting at 0°C).[7] |
Quantitative Data Summary
The choice of coupling reagent and additives significantly affects reaction efficiency and potential side reactions.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Key Considerations |
| EDC / HOBt | Carbodiimide | Moderate | Low (with HOBt) | Cost-effective; water-soluble byproducts simplify workup.[12] |
| DCC / HOBt | Carbodiimide | Moderate | Low (with HOBt) | Forms insoluble DCU byproduct, which is easily filtered but not suitable for solid-phase synthesis.[7] |
| HBTU / TBTU | Aminium/Uronium | Fast | Low | Very efficient and widely used; byproducts are generally soluble.[7][10] |
| HATU | Aminium/Uronium | Very Fast | Very Low | Highly efficient for sterically hindered couplings and difficult sequences due to the formation of a more reactive OAt-ester.[1][10] |
| COMU | Uronium | Very Fast | Very Low | High solubility and safer than benzotriazole-based reagents; comparable efficiency to HATU.[13] |
Key Experimental Protocols
Protocol 1: General Coupling Procedure using HATU
This protocol is recommended for achieving high efficiency, especially for challenging couplings.
-
Neutralization: In a round-bottom flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir the solution at room temperature for 20 minutes.
-
Pre-activation: In a separate flask, dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF.[3] Stir for 2-5 minutes at room temperature.
-
Coupling: Add the pre-activated carboxylic acid solution to the neutralized amine solution from step 1.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 1 to 4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Workup and Purification
A robust workup is critical for isolating the desired product.
-
Quenching: After the reaction is deemed complete, cool the mixture in an ice bath and quench with water or a saturated solution of NH₄Cl if necessary.
-
Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic phase sequentially with:
-
1 M HCl or 5% citric acid (to remove unreacted amine and basic byproducts).
-
Saturated NaHCO₃ (to remove unreacted carboxylic acid and acidic byproducts like HOBt).
-
Brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter the solution, and remove the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude material using flash chromatography or RP-HPLC to obtain the final product of high purity.[9]
Visualizations
Caption: General workflow for coupling (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Caption: Decision tree for troubleshooting low coupling reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing racemization of (R)-Methyl 2,6-diaminohexanoate dihydrochloride during coupling
Technical Support Center: (R)-Methyl 2,6-diaminohexanoate Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize racemization during the coupling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, ensuring the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical problem in this specific coupling reaction?
A1: Racemization is the conversion of a single, pure enantiomer—in this case, the (R)-isomer of Methyl 2,6-diaminohexanoate—into a mixture of both its (R) and (S) forms.[1] This loss of stereochemical purity is a major issue in drug development because different enantiomers can have drastically different biological activities, pharmacological profiles, or toxicities. The desired therapeutic effect is often associated with only one specific isomer.
The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] The activated carboxyl group of the N-protected amino acid partner cyclizes, and the proton on the chiral α-carbon of this planar intermediate becomes acidic.[3] A base in the reaction mixture can easily abstract this proton, leading to a loss of stereochemistry.[3] Subsequent reaction with the amine group of your (R)-Methyl 2,6-diaminohexanoate can then produce both the desired (R,R) and the undesired (R,S) diastereomers.[1][4]
Q2: What are the key factors that promote racemization during the coupling process?
A2: Several factors can significantly increase the risk and extent of racemization:
-
Coupling Reagent: The choice of activating reagent is critical. Carbodiimides like DCC or EDC, when used alone, form highly reactive intermediates that are prone to oxazolone formation.[4]
-
Base: The strength, steric hindrance, and concentration of the base are crucial.[4][5] Stronger, less hindered bases like diisopropylethylamine (DIPEA) or triethylamine can accelerate the proton abstraction from the oxazolone intermediate, thereby increasing racemization.[4][6]
-
Temperature: Higher reaction temperatures increase the rate of both the desired coupling and the undesired racemization pathway.[7]
-
Solvent: Highly polar solvents such as DMF, NMP, or DMSO can promote racemization.[8]
-
Activation Time: A long delay between the activation of the carboxylic acid and its reaction with the amine provides more time for the oxazolone intermediate to form and racemize.[7]
Q3: Which coupling reagents are recommended to minimize racemization?
A3: Modern onium (aminium/uronium or phosphonium) salt-based reagents are generally considered "low-racemization" because they promote rapid amide bond formation, which kinetically outcompetes the racemization pathway.[3]
-
Uronium/Aminium Salts: Reagents like HATU , HCTU, and COMU are highly effective.[4][5][9] HATU, in particular, reacts quickly and is associated with less epimerization.[10][11] COMU is a newer-generation reagent with efficiency comparable to HATU but with better safety and solubility profiles.[11][12]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful and are generally associated with low levels of racemization.[9][11] PyBOP is a safer alternative to the older BOP reagent, which produces a carcinogenic byproduct.[10][13]
-
Carbodiimides with Additives: If using carbodiimides like DIC or EDC is necessary, it is essential to use them with racemization-suppressing additives. HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure are generally more effective at suppressing racemization than the classic HOBt (1-hydroxybenzotriazole).[4][14]
Troubleshooting Guide
Problem: My final product shows a significant level of the undesired diastereomer (>2-5%). What are the first things I should check and modify?
This common issue can often be resolved by systematically evaluating your reaction conditions. The following workflow provides a logical approach to troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. file.globalso.com [file.globalso.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Acylation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride
Welcome to the technical support center for the acylation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common issue of di-acylation and achieving selective mono-acylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when acylating (R)-Methyl 2,6-diaminohexanoate dihydrochloride?
The main challenge is achieving selective acylation at one of the two amino groups (the α-amino or ε-amino group) while preventing acylation at both sites, which results in the di-acylated product. The presence of two nucleophilic amino groups of similar reactivity makes this a common side reaction.[1][2]
Q2: Why is di-acylation a problem?
Di-acylation is often an undesired side product that can complicate purification processes and reduce the yield of the desired mono-acylated product. In many applications, such as peptide synthesis or the development of targeted therapeutics, specific mono-acylation is crucial for the intended biological activity and molecular structure.
Q3: What are the key factors that influence the extent of di-acylation?
Several factors can promote di-acylation, including:
-
Stoichiometry of the Acylating Agent: Using an excess of the acylating agent significantly increases the likelihood of both amino groups reacting.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the less reactive amino group to be acylated.
-
Base: The type and amount of base used can influence the nucleophilicity of the amino groups. Strong, non-hindered bases can deprotonate both amines, making them available for acylation.
-
Solvent: The choice of solvent can affect the solubility of reagents and the reactivity of the amino groups.
Q4: How can I prevent di-acylation and promote selective mono-acylation?
Several strategies can be employed to favor mono-acylation:
-
Orthogonal Protection Strategy: This is the most robust method. It involves selectively protecting one of the amino groups with a protecting group that can be removed under conditions that do not affect the other protecting group or the rest of the molecule.[3][4] The tert-butoxycarbonyl (Boc) group is a common choice for protecting the ε-amino group of lysine derivatives.
-
Control of Stoichiometry: Using a stoichiometric amount or a slight deficit of the acylating agent relative to the diamine can favor mono-acylation. However, this often results in a mixture of starting material, mono-acylated, and di-acylated products, requiring careful purification.
-
Reaction Condition Optimization: Performing the reaction at lower temperatures and for shorter durations can help to selectively acylate the more reactive amino group.
-
Catalyst-Controlled Acylation: Certain catalysts can promote selective mono-acylation by differentiating between the two amino groups.[5]
Troubleshooting Guides
Issue 1: Predominant Formation of the Di-acylated Product
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows the major product corresponding to the mass or spectral data of the di-acylated compound.
-
Low to no presence of the desired mono-acylated product.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Excess Acylating Agent | Reduce the stoichiometry of the acylating agent to 1.0-1.2 equivalents relative to the diamine. A titration of the acylating agent may be necessary to find the optimal ratio. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction progress closely by TLC or LC-MS. |
| Prolonged Reaction Time | Monitor the reaction frequently (e.g., every 30 minutes). Quench the reaction as soon as the formation of the desired mono-acylated product appears to plateau and before significant di-acylation occurs. |
| Inappropriate Base | If using a base, consider a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to modulate the reactivity. The pKa of the base should be carefully considered in relation to the pKa of the two amino groups. |
| Lack of Protecting Group | For the highest selectivity, employ an orthogonal protection strategy. Protect the ε-amino group with a Boc group before proceeding with the acylation of the α-amino group. |
Issue 2: A Mixture of Mono- and Di-acylated Products is Obtained
Symptoms:
-
Analysis of the reaction mixture reveals significant amounts of both the desired mono-acylated product and the di-acylated byproduct, making purification difficult.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Stoichiometry | Fine-tune the stoichiometry of the acylating agent. Even a small excess can lead to di-acylation. Consider using a slight sub-stoichiometric amount of the acylating agent and accept a lower conversion to maximize the mono-acylated product. |
| Reaction Rate | The rate of the second acylation may be competitive with the first. Slowing down the reaction by cooling or by slow, dropwise addition of the acylating agent can improve selectivity. |
| Statistical Distribution | Without a protecting group, a statistical mixture of products is often unavoidable. If high purity of the mono-acylated product is required, an orthogonal protection strategy is the most effective solution. |
Experimental Protocols
Protocol 1: Example of a Reaction Prone to Di-acylation (Uncontrolled Acylation)
This protocol illustrates conditions that can lead to significant di-acylation and should be used as a baseline for optimization or when exhaustive acylation is desired.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
Acylating agent (e.g., Acetic Anhydride or an acyl chloride) (2.5 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Suspend (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in DCM.
-
Add TEA or DIPEA (3.0 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salts and free the amino groups.
-
Add the acylating agent (2.5 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by adding water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by NMR and LC-MS to determine the ratio of di-acylated to mono-acylated product.
Protocol 2: Prevention of Di-acylation via Selective Nε-Boc Protection
This protocol describes a robust method to achieve selective mono-acylation at the α-amino group by first protecting the ε-amino group.
Part A: Selective Nε-Boc Protection
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)
-
Sodium bicarbonate or another suitable base
-
Dioxane and Water (or another suitable solvent system)
Procedure:
-
Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Adjust the pH of the solution to approximately 9.5-10 with a suitable base (e.g., sodium bicarbonate). The differential pKa of the α- and ε-amino groups allows for selective reaction at the ε-position under these conditions.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise while maintaining the pH.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Nε-Boc-(R)-Methyl 2,6-diaminohexanoate.
Part B: Acylation of the α-Amino Group
Materials:
-
Nε-Boc-(R)-Methyl 2,6-diaminohexanoate (from Part A)
-
Acylating agent (1.1 equivalents)
-
DIPEA (1.5 equivalents)
-
DCM or DMF
Procedure:
-
Dissolve Nε-Boc-(R)-Methyl 2,6-diaminohexanoate (1.0 eq) in DCM.
-
Add DIPEA (1.5 eq).
-
Add the acylating agent (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction as described in Protocol 1.
-
The final product will be the selectively Nα-acylated, Nε-Boc protected methyl ester. The Boc group can be removed subsequently if desired using acidic conditions (e.g., trifluoroacetic acid in DCM).
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono- vs. Di-acylation of a Diamino Ester
| Acylating Agent (eq.) | Base (eq.) | Temperature (°C) | Reaction Time (h) | Mono-acylated Product Yield (%) | Di-acylated Product Yield (%) |
| 1.1 | DIPEA (1.5) | 0 to RT | 2 | ~70-80% | ~10-20% |
| 2.5 | TEA (3.0) | RT | 6 | <10% | >85% |
| 1.1 (with Nε-Boc protection) | DIPEA (1.5) | 0 to RT | 2 | >95% (Nα-acylated) | Not detected |
Note: Yields are approximate and can vary based on the specific acylating agent and reaction scale.
Visualizations
Caption: Uncontrolled reaction pathway leading to di-acylation.
Caption: Workflow for selective mono-acylation via orthogonal protection.
Caption: Troubleshooting logic for excessive di-acylation.
References
Technical Support Center: Purification of Peptides Containing (R)-Methyl 2,6-diaminohexanoate dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of synthetic peptides incorporating (R)-Methyl 2,6-diaminohexanoate dihydrochloride. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process, particularly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of a peptide containing (R)-Methyl 2,6-diaminohexanoate that influence its purification?
A1: The incorporation of (R)-Methyl 2,6-diaminohexanoate, a lysine derivative with a methyl ester at the alpha-carboxyl position, introduces several characteristics that affect purification:
-
Increased Hydrophobicity: The methyl ester group increases the overall hydrophobicity of the peptide compared to a native lysine residue with a free carboxylic acid. This leads to stronger retention on reversed-phase HPLC columns.[1]
-
Basic Character: The free epsilon-amino group of the lysine side chain provides a positive charge at acidic pH, influencing its interaction with the stationary phase and solubility.
-
Potential for Side Reactions: During synthesis, incomplete coupling or side reactions related to the modified amino acid can lead to a unique impurity profile that requires careful optimization of the purification method.[2]
Q2: Which HPLC column is most suitable for purifying peptides with this modification?
A2: A reversed-phase C18 column is the most common and effective choice for purifying peptides of this nature.[3][4] For optimal performance, consider the following:
-
Pore Size: A wide pore size (300 Å) is highly recommended over the standard 100-120 Å used for small molecules. This prevents restricted diffusion of the peptide within the pores, leading to better peak shape and resolution.[3]
-
Particle Size: For preparative purification, larger particle sizes (e.g., 5-10 µm) are often used to allow for higher loading capacities, while smaller particle sizes (e.g., <5 µm) are used for analytical HPLC to achieve higher resolution.[5]
Q3: How does the methyl ester modification affect the choice of mobile phase and additives?
A3: The mobile phase composition is critical for successful purification.
-
Solvents: A typical mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B).
-
Additives: While TFA is standard, formic acid (FA) can be used, especially if the fractions are intended for mass spectrometry (LC-MS) analysis, as it is more volatile.[6] However, FA is a weaker acid and may result in broader peaks compared to TFA.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC purification of your peptide.
Issue 1: Poor Peak Shape (Broad or Tailing Peaks)
-
Possible Cause 1: Peptide Aggregation: The increased hydrophobicity from the methyl ester can cause the peptide to aggregate, leading to broad peaks.[1][3]
-
Solution: Try injecting a more dilute sample. You can also experiment with adding a small percentage of an organic solvent like isopropanol to the sample to disrupt aggregation.
-
-
Possible Cause 2: Sub-optimal Gradient: A steep elution gradient may not allow for sufficient interaction with the stationary phase, resulting in poor peak shape.[3]
-
Solution: After an initial "scouting" run to determine the approximate elution time, switch to a shallower gradient around that point. This increases the interaction time and often leads to sharper peaks.[3]
-
-
Possible Cause 3: Secondary Interactions: The basic side chain of the lysine derivative can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.
-
Solution: Ensure that the mobile phase pH is low (e.g., using 0.1% TFA) to protonate the silanol groups and minimize these interactions. Using a high-quality, end-capped column can also mitigate this issue.
-
Issue 2: Co-elution of Impurities
-
Possible Cause 1: Similar Hydrophobicity of Impurities: Synthesis-related impurities, such as deletion sequences or peptides with failed deprotection of other amino acids, may have very similar retention times to the target peptide.[1]
-
Solution 1: Optimize Gradient Slope: This is the most effective way to improve resolution. A shallower gradient will increase the separation between closely eluting peaks.[3]
-
Solution 2: Change the Organic Modifier: Replacing acetonitrile with a different organic solvent, such as methanol or isopropanol, can alter the selectivity of the separation and may resolve co-eluting peaks.
-
Solution 3: Adjust Column Temperature: Varying the column temperature (e.g., trying 30°C, 40°C, and 50°C) can also change selectivity and improve resolution.[3]
-
Issue 3: Low Recovery of the Peptide
-
Possible Cause 1: Poor Solubility: The peptide may not be fully dissolved in the injection solvent or may precipitate on the column.[3]
-
Solution: Ensure the peptide is fully dissolved before injection. If solubility in the initial mobile phase is low, you can dissolve the peptide in a stronger solvent (e.g., with a higher percentage of organic modifier or a small amount of DMSO) and then dilute it with the mobile phase.
-
-
Possible Cause 2: Irreversible Adsorption: The peptide may be irreversibly binding to the column or other components of the HPLC system.[3]
-
Solution: Passivating the HPLC system with a strong acid can help minimize adsorption to metallic parts.[3] If column adsorption is suspected, trying a different brand or type of C18 column may help.
-
Data Presentation
Table 1: Common Mass Modifications to Investigate in Unexpected Peaks
| Modification | Cause | Mass Change (Da) | Typical Elution Change in RP-HPLC |
| Deletion Sequence | Incomplete amino acid coupling during synthesis.[6] | - (Mass of missing amino acid) | Earlier elution |
| Incomplete Deprotection | Failure to remove protecting groups from other amino acids. | + (Mass of protecting group) | Later elution |
| Oxidation | Oxidation of susceptible residues (e.g., Met, Trp). | +16 (for Met) | Earlier elution |
| Deamidation | Hydrolysis of amide side chains (e.g., Asn, Gln). | +1 | Earlier elution |
| Hydrolysis of Methyl Ester | Cleavage of the methyl ester to a carboxylic acid. | -14 | Earlier elution |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development
-
Column: C18, 300 Å, ~4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
Gradient: Start with a linear gradient of 5-95% B over 30 minutes to determine the approximate retention time of the peptide.
-
Optimization: Once the retention time is known, a shallower gradient around that time can be used to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 20 minutes can be applied.
Protocol 2: Preparative RP-HPLC for Peptide Purification
-
Column: C18, 300 Å, ~21.2 x 250 mm, 5-10 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 15-20 mL/min (adjust based on column diameter).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Mobile Phase A, or with a small amount of acetonitrile or DMSO if solubility is an issue). Filter the sample through a 0.45 µm filter before injection.
-
Gradient: Use the optimized gradient determined from the analytical HPLC runs.
-
Fraction Collection: Collect fractions across the main peak and any significant impurity peaks.
-
Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final peptide powder.[4]
Visualizations
Caption: General workflow for the purification of synthetic peptides.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
Improving yield in reactions with (R)-Methyl 2,6-diaminohexanoate dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges when working with (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when using (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a reaction?
A1: The primary challenges stem from its bifunctional nature and its formulation as a dihydrochloride salt. Key issues include:
-
Neutralization: The dihydrochloride salt requires careful neutralization to free the amino groups for reaction.
-
Chemoselectivity: The presence of two primary amino groups (α and ε) necessitates strategies to achieve selective reaction at the desired position.
-
Side Reactions: Potential side reactions include di-acylation, polymerization, and, in the context of peptide synthesis, racemization.
-
Purification: Separating the desired mono-substituted product from starting material, di-substituted byproducts, and other impurities can be complex.
Q2: How do I neutralize the dihydrochloride salt before starting my reaction?
A2: Neutralization is a critical first step. It is typically achieved by adding a suitable base. The choice of base and the amount used are crucial for reaction success. Common strategies include:
-
Using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a suitable organic solvent.
-
Performing a liquid-liquid extraction with a mild aqueous base to free the amine before the main reaction.
Q3: How can I achieve chemoselective acylation or peptide coupling at a specific amino group?
A3: Achieving chemoselectivity requires differentiating the reactivity of the α- and ε-amino groups. This is typically done through the use of protecting groups. The general strategy involves:
-
Protecting one of the amino groups.
-
Reacting the unprotected amino group.
-
Deprotecting the protected amino group if necessary for subsequent reaction steps.
Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1][2][3] The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions for subsequent steps.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: I am not observing any product, or the yield is very low. What are the possible causes and solutions?
A: This is a common issue that can often be traced back to the initial activation of the starting material.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Neutralization | The two amino groups of the dihydrochloride salt have different pKa values. Insufficient or an inappropriate base may not fully deprotonate the required amino group for the reaction. Solution: Use at least 2 equivalents of a suitable base (e.g., TEA, DIPEA). For sensitive substrates, consider a milder inorganic base like sodium bicarbonate in a biphasic system. |
| Poor Nucleophilicity of the Amine | Even after deprotonation, the free amine may not be sufficiently nucleophilic under the reaction conditions. Solution: Ensure the reaction solvent is appropriate. Aprotic polar solvents like DMF or NMP can enhance nucleophilicity. |
| Ineffective Coupling Reagent (for peptide synthesis) | The chosen coupling reagent may not be potent enough for the specific amino acid coupling.[4] Solution: Consider using a more powerful coupling reagent such as HATU, HBTU, or PyBOP.[4] |
| Steric Hindrance | The substrate or the coupling partner may be sterically hindered, preventing an effective reaction. Solution: Increase the reaction temperature or prolong the reaction time. A less sterically hindered coupling reagent might also be beneficial. |
Issue 2: Formation of Multiple Products
Q: My reaction mixture shows multiple spots on TLC or multiple peaks in LC-MS. How can I improve the selectivity?
A: The formation of multiple products is typically due to a lack of chemoselectivity, leading to reactions at both amino groups.
| Potential Cause | Troubleshooting Suggestion |
| Lack of Protecting Group | Without a protecting group, acylation or coupling can occur at both the α- and ε-amino groups, leading to a mixture of mono- and di-substituted products. Solution: Introduce an orthogonal protecting group on one of the amino functions before the coupling reaction. The choice of protecting group is critical for the synthetic route. |
| Side Reactions of Coupling Reagents | Some coupling reagents can lead to side reactions. For example, uronium/aminium-based reagents can cause guanidinylation of the amino group if used in excess.[4] Solution: Use a slight excess of the carboxylic acid component relative to the coupling reagent and add it to the amine component after a short pre-activation period. |
| Racemization | In peptide coupling, racemization at the chiral center can lead to diastereomeric products, complicating purification and reducing the yield of the desired stereoisomer. Solution: Use racemization-suppressing additives like HOBt or Oxyma Pure. Coupling reagents like DEPBT are known for their resistance to racemization.[4] |
Experimental Protocols
General Protocol for Peptide Coupling with (R)-Methyl 2,6-diaminohexanoate Dihydrochloride
This protocol assumes the use of a protecting group on one of the amino groups for chemoselectivity.
-
Neutralization:
-
Dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq) in a suitable solvent (e.g., DMF).
-
Add a tertiary amine base such as DIPEA (2.2 eq) dropwise at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
-
Activation of Carboxylic Acid:
-
In a separate flask, dissolve the N-protected amino acid (1.1 eq) and a coupling agent (e.g., HATU, 1.1 eq) in DMF.
-
Add DIPEA (2.0 eq) to this mixture and stir for 5-10 minutes at 0 °C for pre-activation.
-
-
Coupling Reaction:
-
Slowly add the activated carboxylic acid solution to the neutralized (R)-Methyl 2,6-diaminohexanoate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow.
Caption: Decision tree for troubleshooting.
Caption: Selective protection pathways.
References
Stability of (R)-Methyl 2,6-diaminohexanoate dihydrochloride under various reaction conditions
Technical Support Center: (R)-Methyl 2,6-diaminohexanoate dihydrochloride
This support center provides researchers, scientists, and drug development professionals with essential information on the stability of (R)-Methyl 2,6-diaminohexanoate dihydrochloride. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities and expected degradation pathways for this molecule? A1: The structure of (R)-Methyl 2,6-diaminohexanoate dihydrochloride contains two key functional groups susceptible to degradation: a methyl ester and two primary amino groups. The most common degradation pathways are the hydrolysis of the ester linkage and the oxidation of the amino groups.[1][2]
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield (R)-2,6-diaminohexanoic acid and methanol.[1][3] This is a common degradation pathway for ester-containing drug substances.[1]
-
Oxidation: The amino groups can be susceptible to oxidation, especially in the presence of oxidizing agents, trace metal ions, or under exposure to heat and light.[2][4]
-
Thermal Degradation: At elevated temperatures, diamines can undergo degradation through pathways such as intramolecular cyclization or intermolecular reactions to form ureas.[5][6]
Q2: What are the optimal storage and handling conditions for this compound and its solutions? A2:
-
Solid Form: The solid dihydrochloride salt should be stored in a tightly closed container in a cool, dry place, protected from humidity and light.[7][8][9]
-
In Solution: For maximum stability in aqueous solutions, it is recommended to maintain a pH close to the neutral range (approximately 6-8).[4] Solutions should be prepared fresh whenever possible. If short-term storage is necessary, store at low temperatures (2-8°C) and protect from light to slow down potential degradation.[4]
Q3: Which analytical techniques are best for monitoring the stability of this compound? A3: The most effective method for monitoring degradation is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a UV or Mass Spectrometry (MS) detector. Such methods are designed to separate the intact parent compound from all potential degradation products, allowing for accurate quantification of stability over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of the parent compound is observed in an aqueous buffer during an experiment.
-
Potential Cause 1: Buffer pH. The ester linkage is prone to hydrolysis at acidic or basic pH.[4]
-
Troubleshooting Step: Measure the pH of your buffer. If it falls outside the neutral range (6-8), consider adjusting it or selecting a different buffer system. It is highly recommended to perform a preliminary pH stability screen to identify the optimal pH range for your specific experimental conditions.[4]
-
-
Potential Cause 2: Presence of Oxidizing Agents. Trace metals or other components in the buffer could be catalyzing oxidative degradation of the amino groups.[4]
-
Troubleshooting Step: Ensure the use of high-purity water and buffer components. If oxidation is suspected, consider de-gassing the buffer with an inert gas (e.g., nitrogen or argon) or adding a suitable, compatible antioxidant after confirming it does not interfere with your experiment.[4]
-
-
Potential Cause 3: Exposure to Light. The compound may be photosensitive, leading to photodegradation.[4]
-
Troubleshooting Step: Conduct experiments under low-light conditions or use amber-colored labware to shield the solution from light.[4]
-
Issue 2: Unknown peaks are appearing in my chromatogram over time.
-
Potential Cause: Formation of Degradation Products. These new peaks are likely impurities resulting from the degradation of the parent molecule.
-
Troubleshooting Step: Perform a forced degradation study to systematically generate potential degradation products.[2][10] By comparing the retention times of the peaks generated under controlled stress conditions (acid, base, oxidation, heat, light) with the unknown peaks in your sample, you can help identify the degradation pathway.[11] This information is crucial for developing a robust, stability-indicating analytical method.[10]
-
Data on Expected Stability under Stress Conditions
The following table summarizes the expected stability profile of (R)-Methyl 2,6-diaminohexanoate dihydrochloride based on the chemical properties of its functional groups. This serves as a general guideline for designing experiments.
| Stress Condition | Reagents/Parameters | Expected Rate of Degradation | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, Room Temp to 60°C | Moderate to High | Ester Hydrolysis[1] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | High | Ester Hydrolysis[1][12] |
| Oxidation | 3% H₂O₂, Room Temp | Moderate to High | Oxidation of Amino Groups[2][4] |
| Thermal | 60°C in Solution | Moderate | Ester Hydrolysis, Cyclization[1][5] |
| Photolytic | UV/Visible Light | Condition Dependent | Photodegradation[1][4] |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a suitable solvent like methanol or high-purity water.
-
Stress Samples:
-
Incubation: Incubate the three solutions at 60°C. Collect time points at 0, 2, 6, 12, and 24 hours.
-
Sample Preparation for Analysis: Prior to analysis, cool the samples to room temperature. Neutralize the acidic sample with an equivalent amount of 0.1 M NaOH and the basic sample with 0.1 M HCl to prevent further degradation and protect the analytical column.[10]
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Oxidation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound.
-
Stress Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL using a 3% solution of hydrogen peroxide (H₂O₂).[4]
-
Incubation: Keep the solution at room temperature, protected from light, and collect time points over a 24-hour period.
-
Analysis: Analyze the samples directly by HPLC.
Visualizations
Caption: A typical experimental workflow for conducting forced degradation studies.
Caption: A decision tree for troubleshooting the appearance of unknown peaks.
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. (S)-2,6-Diaminohexanoic acid dihydrochloride(657-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. carlroth.com [carlroth.com]
- 10. longdom.org [longdom.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lysine Derivatives in Solid-Phase Peptide Synthesis: (R)-Methyl 2,6-diaminohexanoate dihydrochloride vs. Ethyl Ester Lysine Derivatives
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high purity and yield of the target peptide. Lysine, with its reactive ε-amino group, necessitates a strategic choice of protecting groups for both its α-amino and side-chain functionalities. This guide provides a detailed comparison between the use of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a methyl ester derivative of lysine, and various ethyl ester lysine derivatives in SPPS. The comparison is based on established principles of peptide chemistry and available experimental data for related compounds.
Executive Summary
The choice between (R)-Methyl 2,6-diaminohexanoate dihydrochloride and ethyl ester lysine derivatives in SPPS hinges on the overall synthetic strategy, including the desired C-terminal functionality and the orthogonality of the protecting groups. While direct comparative performance data for these specific molecules is not abundant in the readily available literature, a comprehensive analysis can be made based on the well-documented behavior of methyl and ethyl esters as carboxyl-protecting groups and the various strategies for side-chain protection.
Key Considerations:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a lysine precursor with a methyl-esterified carboxyl group. Its direct application in SPPS would typically involve the protection of one of the amino groups (usually the α-amino group with Fmoc or Boc) before its use as a building block or its use as the C-terminal residue where the methyl ester serves as the carboxyl protection. The deprotection of the methyl ester generally requires basic conditions (saponification), which can pose challenges with sensitive peptide sequences and risks of racemization.
-
Ethyl Ester Lysine Derivatives are commonly encountered with protection on the α-amino and ε-amino groups (e.g., Fmoc-Lys(COOEt)-OH). Similar to methyl esters, the ethyl ester is typically removed by saponification. While ethyl esters are generally less susceptible to nucleophilic attack than methyl esters, their hydrolysis can be more difficult.[1] The choice between methyl and ethyl esters often comes down to specific solubility properties and subtle differences in reactivity.
Performance Comparison: A Data-Driven Perspective
Quantitative data directly comparing the SPPS performance of (R)-Methyl 2,6-diaminohexanoate dihydrochloride and ethyl ester lysine derivatives is scarce. However, we can extrapolate expected performance based on studies of similar compounds and general principles of peptide chemistry. The following tables summarize key performance parameters for different protecting group strategies relevant to these lysine derivatives.
Table 1: Comparison of C-Terminal Protection Strategies
| Parameter | Methyl Ester | Ethyl Ester |
| Deprotection Condition | Saponification (e.g., NaOH, LiOH) | Saponification (e.g., NaOH, LiOH) |
| Compatibility with Fmoc-SPPS | Requires careful optimization to avoid Fmoc group cleavage. | Requires careful optimization to avoid Fmoc group cleavage. |
| Risk of Racemization | Can be significant, especially for sterically hindered C-terminal residues.[2] | Generally considered to have a slightly lower risk of racemization compared to methyl esters, but still a concern. |
| Side Reactions | Hydrolysis of side-chain esters (e.g., Asp, Glu) can occur. | Hydrolysis of side-chain esters can also occur. |
| Cleavage Yield | Variable, can be incomplete leading to purification challenges. | Can be more resistant to hydrolysis, potentially leading to lower yields.[1] |
Table 2: Common Side-Chain Protecting Groups for Lysine in Fmoc-SPPS
| Protecting Group | Cleavage Condition | Key Features |
| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) | Most common, stable to piperidine.[3][4] |
| Allyloxycarbonyl (Alloc) | Pd(0) catalyst | Orthogonal to both Fmoc and Boc.[5][6][7] |
| 4-Methyltrityl (Mtt) | Mild acid (e.g., dilute TFA) | Allows for selective deprotection on-resin for side-chain modification.[3][8] |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Hydrazine | Orthogonal to Fmoc and Boc, useful for branched peptides.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for the incorporation and deprotection of lysine derivatives in Fmoc-SPPS.
Protocol 1: Incorporation of Fmoc-Lys(Boc)-OH in SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
Pre-activate Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.
-
Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.
Protocol 2: On-Resin Deprotection of Lysine Side-Chain (Alloc group)
-
Resin Preparation: After incorporation of Fmoc-Lys(Alloc)-OH and subsequent chain elongation, wash the peptide-resin with DCM.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents) and a scavenger such as phenylsilane (PhSiH₃, 25 equivalents) in anhydrous DCM.
-
Cleavage Reaction: Add the deprotection cocktail to the resin and agitate for 1-2 hours at room temperature under an inert atmosphere.
-
Washing: Wash the resin extensively with DCM, DMF, and a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues.
-
Further Modification: The deprotected ε-amino group is now available for further modification, such as branching or labeling.
Protocol 3: C-Terminal Methyl/Ethyl Ester Cleavage (Saponification)
-
Resin Swelling: Swell the peptide-resin, with the C-terminal methyl or ethyl ester, in a suitable solvent mixture (e.g., THF/H₂O).
-
Saponification: Add a solution of 1 M NaOH or LiOH and stir at room temperature. Monitor the reaction progress by HPLC.
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with a weak acid (e.g., 1 M HCl).
-
Purification: Purify the resulting peptide with a C-terminal carboxylic acid using reverse-phase HPLC.
Mandatory Visualizations
Diagrams illustrating key workflows and relationships in SPPS provide a clearer understanding of the processes involved.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
Alternative chiral synthons to (R)-Methyl 2,6-diaminohexanoate dihydrochloride
A Comprehensive Guide to Chiral Synthons as Alternatives to (R)-Methyl 2,6-diaminohexanoate dihydrochloride
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is paramount for the successful synthesis of enantiomerically pure molecules. (R)-Methyl 2,6-diaminohexanoate dihydrochloride serves as a valuable synthon, providing a key structural motif found in numerous biologically active compounds. However, a range of alternative chiral synthons offers distinct advantages in terms of reactivity, selectivity, and ease of handling in various synthetic applications. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable building block for specific research and development needs.
The primary alternatives to (R)-Methyl 2,6-diaminohexanoate dihydrochloride include N-protected lysine derivatives, cyclic synthons like L-lysine lactam, and products of enzymatic synthesis. Each of these alternatives presents a unique profile of performance in asymmetric synthesis, particularly in the construction of complex peptides and other chiral molecules.
Performance Comparison of Chiral Synthons
While direct head-to-head comparative studies under identical reaction conditions are not extensively available in the reviewed literature, a comparison of their performance can be extrapolated from individual studies. The following table summarizes typical performance metrics for each class of alternative synthon.
| Chiral Synthon Alternative | Synthetic Application | Typical Yield | Enantiomeric/Diastereomeric Excess | Key Advantages | Potential Limitations |
| Nα-Boc-L-lysine | Solid-Phase Peptide Synthesis (SPPS) | >90% (coupling steps) | >99% | Well-established protocols, commercially available, orthogonal protection schemes. | Requires deprotection steps which can add to the synthesis time. |
| Nε-Boc-L-lysine | SPPS, modification of the α-amino group | >90% (coupling steps) | >99% | Allows for selective reaction at the α-amino group, widely used in peptide chemistry. | Requires careful selection of orthogonal protecting groups. |
| (S)-α-Amino-ε-caprolactam | Synthesis of lysine derivatives | 85-95% | >98% | Rigid structure can lead to high stereoselectivity in reactions. | Ring-opening step required to generate the linear diamino acid structure. |
| Enzymatically Synthesized Chiral Amines | Biocatalytic synthesis of lysine derivatives | 45-95% | ≥99% | High enantioselectivity, mild reaction conditions, environmentally friendly.[1] | Enzyme availability, stability, and substrate scope can be limiting.[2] |
| Chiral Ni(II) Complexes of Glycine | Asymmetric synthesis of α-amino acids | 70-99% | up to 98% de | High yields and diastereoselectivity for a range of amino acids.[3] | Requires synthesis of the chiral ligand and complex, potential for metal contamination. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the utility of these synthons. Below are representative protocols for key applications.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Nα-Fmoc-Nε-Boc-L-lysine
This protocol outlines a standard procedure for incorporating a protected lysine derivative into a peptide chain on a solid support.
Materials:
-
Rink amide resin
-
Nα-Fmoc-Nε-Boc-L-lysine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Nα-Fmoc-Nε-Boc-L-lysine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.
Protocol 2: Enzymatic Synthesis of D-Lysine from L-Lysine
This protocol describes a two-enzyme cascade system for the production of enantiopure D-lysine.[1]
Materials:
-
L-lysine
-
Engineered E. coli expressing lysine racemase
-
Crude enzyme extract of L-lysine decarboxylase
-
Pyridoxal 5'-phosphate (PLP)
-
Sodium phosphate buffer
Procedure:
-
Racemization:
-
Prepare a solution of L-lysine in sodium phosphate buffer (pH 7.0).
-
Add whole cells of E. coli expressing lysine racemase.
-
Incubate at 37°C for 1 hour to produce a racemic mixture of DL-lysine.
-
-
Asymmetric Degradation:
-
To the racemic mixture, add the crude enzyme extract of L-lysine decarboxylase and PLP (0.1 mM).
-
Incubate at 37°C for 30 minutes. The L-lysine will be selectively decarboxylated to cadaverine.
-
-
Purification: Separate the D-lysine from cadaverine and other reaction components using ion-exchange chromatography.
Under optimal conditions, this method can yield D-lysine with an enantiomeric excess of ≥99% and a yield of approximately 48.8%.[1]
Visualizing Synthetic Workflows
Diagrams of the synthetic pathways and experimental workflows provide a clear overview of the processes involved.
References
A Comparative Guide to the Efficacy of Coupling Reagents with (R)-Methyl 2,6-diaminohexanoate dihydrochloride
For researchers, scientists, and drug development professionals, the efficient and selective acylation of poly-functional molecules like (R)-Methyl 2,6-diaminohexanoate dihydrochloride is a critical step in the synthesis of peptidomimetics, drug conjugates, and other complex molecular architectures. The presence of two primary amino groups with different steric and electronic environments (the α-amino and ε-amino groups) necessitates a careful selection of coupling reagents to achieve desired outcomes in terms of yield, purity, and regioselectivity.
This guide provides an objective comparison of commonly employed coupling reagents for the acylation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride and its derivatives. The performance of these reagents is evaluated based on experimental data from studies on similar lysine-containing substrates, focusing on reaction yield, product purity, and reaction time.
Quantitative Performance of Common Coupling Reagents
The selection of a coupling reagent has a significant impact on the success of the acylation reaction. While direct comparative data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is scarce in publicly available literature, the following table summarizes representative data from studies on the coupling of N-protected amino acids to lysine derivatives or in challenging peptide syntheses. This data provides insights into the relative efficacy of these reagents.
Table 1: Comparative Performance of Selected Coupling Reagents in Amide Bond Formation with Lysine Derivatives or in Difficult Couplings
| Coupling Reagent/Method | Reagent Type | Typical Yield (%) | Typical Reaction Time | Key Advantages & Disadvantages |
| EDC/NHS | Carbodiimide | 85-95% | 2-12 h | Advantages: Water-soluble byproducts, cost-effective. Disadvantages: Slower reaction rates, potential for side reactions if NHS is omitted.[1][2] |
| HBTU | Aminium/Uronium Salt | 90-98% | 15-60 min | Advantages: High efficiency, rapid reactions.[3][4][5] Disadvantages: Potential for guanidinylation of the free amine if used in excess.[6] |
| HATU | Aminium/Uronium Salt | >95% | 10-45 min | Advantages: Superior performance for sterically hindered couplings, faster reaction kinetics, and lower racemization compared to HBTU.[6][7] Disadvantages: Higher cost compared to HBTU.[4] |
| PyBOP | Phosphonium Salt | 90-95% | 15-60 min | Advantages: Effective for sterically hindered couplings, byproducts are generally less hazardous than those from its predecessor, BOP.[8] Disadvantages: Byproducts can sometimes be challenging to remove completely.[4] |
Note: The yields and reaction times are highly dependent on the specific substrates, stoichiometry, solvent, and temperature used in the experiment. The data presented is a representative range based on available literature for analogous reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for the coupling of an N-protected amino acid to a lysine derivative like (R)-Methyl 2,6-diaminohexanoate dihydrochloride using the compared reagents.
Protocol 1: EDC/NHS Mediated Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid to an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
N-protected amino acid (e.g., Boc-Gly-OH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA)
-
0.1 M MES buffer (pH 4.5-6.0) for activation (optional, for aqueous conditions)
-
Phosphate buffer (pH 7.2-8.0) for coupling (optional, for aqueous conditions)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and NHS (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to form the active NHS ester.
-
In a separate flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq.) in anhydrous DMF and add DIPEA (2.2 eq.) to neutralize the hydrochloride salts and for the subsequent coupling reaction.
-
Add the solution of the amine to the pre-activated acid solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HBTU Mediated Coupling
This protocol outlines the use of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
N-protected amino acid
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (2.2 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.
-
In a separate flask, dissolve (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq.) in anhydrous DMF with DIPEA (2.2 eq.).
-
Add the amine solution to the activated acid solution.
-
Stir the reaction mixture at room temperature for 15-60 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are performed as described in the EDC/NHS protocol.
Protocol 3: HATU Mediated Coupling
This protocol details the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
N-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.2 eq.) and stir the mixture for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Prepare a solution of (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq.) and DIPEA (2.2 eq.) in anhydrous DMF.
-
Add the amine solution to the activated acid mixture.
-
Continue stirring at room temperature for 10-45 minutes.
-
Monitor the reaction's completion via TLC or LC-MS.
-
Follow the work-up and purification steps outlined in the EDC/NHS protocol.
Protocol 4: PyBOP Mediated Coupling
This protocol describes the use of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Materials:
-
(R)-Methyl 2,6-diaminohexanoate dihydrochloride
-
N-protected amino acid
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.), PyBOP (1.0 eq.), and DIPEA (2.2 eq.) in anhydrous DMF.
-
Stir the solution for 5-15 minutes at room temperature for activation.
-
Prepare a solution of (R)-Methyl 2,6-diaminohexanoate dihydrochloride (1.0 eq.) and DIPEA (2.2 eq.) in anhydrous DMF.
-
Add the amine solution to the activated acid mixture.
-
Stir at room temperature for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Perform work-up and purification as detailed in the EDC/NHS protocol.
Visualizing the Coupling Process
To better understand the workflow and the chemical transformations, the following diagrams illustrate the general experimental workflow and the activation of the carboxylic acid by the different classes of coupling reagents.
Caption: General experimental workflow for amide coupling reactions.
Caption: Activation pathways of a carboxylic acid with different classes of coupling reagents.
References
- 1. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
Impact of (R)-Methyl 2,6-diaminohexanoate dihydrochloride on peptide conformation
A Comparative Guide to the Impact of (R)-Methyl 2,6-diaminohexanoate dihydrochloride and Other Conformation-Modifying Moieties on Peptide Structure
Introduction
The three-dimensional conformation of a peptide is intrinsically linked to its biological activity. The precise folding of a peptide chain into secondary structures such as α-helices, β-sheets, and turns governs its interactions with biological targets, its stability, and its pharmacokinetic properties. Consequently, the ability to control and stabilize specific peptide conformations is a cornerstone of rational drug design and the development of peptide-based therapeutics. This guide provides a comparative analysis of (R)-Methyl 2,6-diaminohexanoate dihydrochloride and other chemical entities used to influence peptide conformation, supported by experimental data and detailed methodologies.
(R)-Methyl 2,6-diaminohexanoate dihydrochloride: A D-Amino Acid Approach
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is the dihydrochloride salt of the methyl ester of D-lysine. The incorporation of a D-amino acid, the enantiomer of the naturally occurring L-amino acids, into a peptide sequence can have a profound impact on its secondary structure.
Inferred Impact on Peptide Conformation:
The presence of a D-amino acid within a peptide sequence composed of L-amino acids disrupts the formation of standard right-handed α-helices. Instead, it can induce a turn or even a left-handed helical twist in the peptide backbone. The C-terminal methyl esterification neutralizes the negative charge of the carboxyl group, which can affect the peptide's solubility and its interaction with other molecules, though its direct influence on the backbone conformation is generally less pronounced than that of the D-enantiomer.
Alternative Approaches to Peptide Conformation Control
Several alternative strategies are employed to modulate peptide conformation, each with distinct advantages and applications. Here, we compare two widely used approaches: the incorporation of proline and the use of peptide stapling.
Proline Incorporation: The "Helix Breaker" and Turn Inducer
Proline is unique among the proteinogenic amino acids due to its cyclic side chain that connects back to the peptide backbone. This rigidity imposes significant constraints on the peptide's conformation.
Impact on Peptide Conformation:
Proline's rigid structure disrupts the regular hydrogen bonding pattern of α-helices and β-sheets, often leading to a "kink" or turn in the peptide chain.[2] It is frequently found at the beginning of α-helices and in β-turns. The cis-trans isomerization of the peptide bond preceding a proline residue also introduces a conformational switch that can be biologically relevant.[3][4]
Stapled Peptides: Enforcing Helical Conformation
Peptide stapling involves the introduction of a covalent cross-link between two amino acid side chains, effectively "stapling" the peptide into a specific conformation, most commonly an α-helix.[5][6][7] This is often achieved through the incorporation of two unnatural amino acids with reactive side chains that can be linked together.[6][7]
Impact on Peptide Conformation:
Stapling significantly increases the α-helical content and stability of peptides, even in aqueous solutions where they would typically be unstructured.[8] This conformational rigidity can lead to enhanced target binding, increased cell permeability, and improved resistance to proteolytic degradation.[8][9]
Comparative Data on Conformational Impact
The following table summarizes the impact of the discussed modifications on the α-helical content of a model peptide, as determined by Circular Dichroism (CD) spectroscopy.
| Modification | Model Peptide Sequence | % Helicity (in TFE) | Reference |
| Control (L-amino acids) | KWKSFLKTFKSLK-NH2 (CM15) | ~85% | [1] |
| D-Lysine Substitution | KWKSFLKTFKdK SLK-NH2 | ~69% | [1] |
| Proline Substitution | MAEMKKP ELAAYQ | Loss of helical propensity | [10] |
| Stapled Peptide | Ac-His-S5-Ile-Leu-His-S5-Leu-Leu-Gln-Asp-Ser-NH2 | Stabilized α-helix | [6] |
Note: The data presented is from different studies and on different model peptides, and thus serves as a qualitative comparison of the general effects of these modifications.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism spectroscopy is a widely used technique to study the secondary structure of peptides in solution.[11][12][13]
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
The peptide concentration is typically in the range of 0.1-1 mg/mL.[14]
-
Prepare a buffer blank with the same composition as the sample solution but without the peptide.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm for far-UV CD measurements (190-260 nm).
-
Record a baseline spectrum with the buffer blank.
-
Record the CD spectrum of the peptide sample under the same conditions.
-
Typically, spectra are recorded at room temperature, with a scan rate of 50 nm/min and a bandwidth of 1 nm.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length in cm.
-
-
The percentage of α-helix can be estimated from the mean residue ellipticity at 222 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution at atomic resolution.[15][16][17]
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer, typically containing 90% H₂O and 10% D₂O. The D₂O provides a lock signal for the spectrometer.
-
The peptide concentration should be in the range of 0.5-5 mM.
-
The pH of the sample is usually adjusted to be between 4 and 6 to minimize the exchange rate of amide protons.
-
-
Data Acquisition:
-
A series of 2D NMR experiments are typically performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
-
Data Analysis and Structure Calculation:
-
Resonance Assignment: The first step is to assign all the proton resonances to specific amino acids in the peptide sequence.
-
Restraint Generation: NOE cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants.
-
Structure Calculation: A set of 3D structures is calculated using computational methods (e.g., simulated annealing or molecular dynamics) that satisfy the experimental restraints.
-
Structure Validation: The quality of the calculated structures is assessed based on their agreement with the experimental data and their stereochemical properties.
-
Visualizations
Caption: Impact of different modifications on peptide secondary structure.
Caption: Decision flowchart for selecting a conformation-modifying strategy.
Caption: General workflow for peptide conformational analysis.
References
- 1. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 5. Stapled peptide - Wikipedia [en.wikipedia.org]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Stapled Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Conformation and activity of delta-lysin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
A Comparative Guide to the Characterization of Peptides Synthesized with (R)-Methyl 2,6-diaminohexanoate dihydrochloride
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including stability, potency, and receptor selectivity. (R)-Methyl 2,6-diaminohexanoate, a lysine derivative, represents a novel building block for peptide chemists. This guide provides a comparative overview of the characterization of peptides synthesized using (R)-Methyl 2,6-diaminohexanoate dihydrochloride versus those synthesized with standard Fmoc-protected lysine derivatives. Due to the limited publicly available data on peptides specifically incorporating (R)-Methyl 2,6-diaminohexanoate, this guide presents a framework for characterization based on established analytical techniques in peptide chemistry, alongside hypothetical comparative data.
Comparative Analysis of Peptide Characteristics
The successful synthesis and purification of peptides containing modified amino acids require rigorous analytical characterization. The following table summarizes the key analytical techniques and expected outcomes when comparing a peptide synthesized with (R)-Methyl 2,6-diaminohexanoate (Peptide-R) against a standard peptide (Peptide-S) containing a canonical lysine residue.
| Analytical Technique | Parameter Measured | Expected Outcome for Peptide-S (Standard) | Hypothetical Outcome for Peptide-R (with (R)-Methyl 2,6-diaminohexanoate) | Significance |
| Reverse-Phase HPLC (RP-HPLC) | Purity and Hydrophobicity | Single, sharp peak with a characteristic retention time. | Single, sharp peak with a potentially shifted retention time due to the methyl ester group. | Assesses the purity of the synthesized peptide and provides insights into its overall hydrophobicity. |
| Mass Spectrometry (MS) | Molecular Weight | Observed mass matches the calculated theoretical mass of the peptide. | Observed mass corresponds to the calculated theoretical mass, accounting for the mass difference of the modified residue. | Confirms the correct incorporation of the (R)-Methyl 2,6-diaminohexanoate residue and the overall integrity of the peptide. |
| Tandem Mass Spectrometry (MS/MS) | Amino Acid Sequence | Fragmentation pattern confirms the expected amino acid sequence. | Fragmentation pattern confirms the sequence and pinpoints the location of the (R)-Methyl 2,6-diaminohexanoate residue. | Provides definitive sequence verification, including the site of modification. |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure | Characteristic spectra for alpha-helices, beta-sheets, or random coils. | Potential alteration in the CD spectrum, indicating a change in the secondary structure due to the modified residue. | Evaluates the impact of the non-canonical amino acid on the peptide's conformational properties. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D Structure and Dynamics | Provides detailed information on the three-dimensional structure and dynamics in solution. | Chemical shift perturbations and NOE changes can reveal localized and global structural changes. | Offers high-resolution structural information and insights into the local environment of the modified residue. |
| Biological Activity Assay | Functional Potency (e.g., IC50, EC50) | Establishes a baseline for the biological activity of the standard peptide. | Activity may be enhanced, reduced, or unchanged, depending on the role of the modified residue in ligand-receptor interactions. | Determines the functional consequence of incorporating the (R)-Methyl 2,6-diaminohexanoate. |
Experimental Protocols
The following are standard protocols for the key experiments cited in the comparison.
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The purity of the peptide is determined by integrating the area of the main peak relative to the total peak area.
2. Mass Spectrometry (MS)
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Data Acquisition: Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide.
-
Analysis: The experimental monoisotopic or average mass is compared to the calculated theoretical mass.
3. Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Procedure: The precursor ion corresponding to the peptide's molecular weight is isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods.
-
Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed to reconstruct the amino acid sequence.
Visualizing Workflows and Pathways
Experimental Workflow for Peptide Characterization
The following diagram illustrates the typical workflow for the synthesis and characterization of a modified peptide.
Caption: Workflow for peptide synthesis, purification, and characterization.
Hypothetical Signaling Pathway Modulation
This diagram illustrates a hypothetical scenario where a peptide antagonist (Peptide-R) containing (R)-Methyl 2,6-diaminohexanoate shows enhanced binding to a G-protein coupled receptor (GPCR) compared to a standard peptide (Peptide-S), leading to more effective downstream signaling inhibition.
Caption: Enhanced GPCR antagonism by a modified peptide.
The incorporation of (R)-Methyl 2,6-diaminohexanoate dihydrochloride into peptides necessitates a thorough characterization process to ensure the desired product has been obtained and to understand the impact of this modification on the peptide's structure and function. While specific experimental data for peptides containing this novel amino acid is not yet widely available, the established analytical workflows in peptide chemistry provide a robust framework for their evaluation. The hypothetical data presented in this guide serves as a template for the types of comparisons that are critical for advancing the development of novel peptide-based therapeutics. Researchers are encouraged to apply these methodologies to rigorously characterize their synthesized peptides and contribute to the growing body of knowledge on non-canonical amino acids.
(R)-Methyl 2,6-diaminohexanoate Dihydrochloride: A Comparative Review of its Applications in Peptide Synthesis and Drug Development
(R)-Methyl 2,6-diaminohexanoate dihydrochloride , also known as D-lysine methyl ester dihydrochloride, is a chiral amino acid derivative that serves as a crucial building block in the fields of peptide synthesis and drug development. Its unique structural features, including a reactive primary amine and a methyl-esterified carboxylic acid, make it a versatile tool for the construction of complex peptides and the synthesis of novel drug delivery systems. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in its effective utilization.
Performance in Solid-Phase Peptide Synthesis (SPPS)
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is frequently employed in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. In SPPS, the choice of amino acid building blocks and their protecting group strategy is critical for achieving high yields and purity of the final peptide product. The performance of (R)-Methyl 2,6-diaminohexanoate dihydrochloride is often compared with other lysine derivatives, particularly those with different protecting groups on the α-amino and ε-amino functionalities.
The two most common protecting group strategies in SPPS are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies. (R)-Methyl 2,6-diaminohexanoate dihydrochloride is readily amenable to derivatization with both Boc and Fmoc protecting groups, allowing for its flexible integration into either synthetic workflow.
| Building Block | Protecting Group Strategy | Typical Coupling Efficiency (%) | Final Peptide Purity (%) | Reference |
| Fmoc-D-Lys(Boc)-OMe | Fmoc | >99 | >95 | [1] |
| Boc-D-Lys(Fmoc)-OH | Boc | >98 | >95 | [2] |
| Fmoc-D-Lys(Alloc)-OH | Fmoc (Orthogonal) | >99 | >98 | N/A |
| Fmoc-D-Lys(ivDde)-OH | Fmoc (Orthogonal) | >99 | >98 | N/A |
Table 1: Comparison of D-Lysine Derivatives in Solid-Phase Peptide Synthesis. This table summarizes the typical performance of various D-lysine building blocks in SPPS. While specific data for (R)-Methyl 2,6-diaminohexanoate dihydrochloride is not always explicitly isolated in comparative studies, the performance of its protected derivatives like Fmoc-D-Lys(Boc)-OMe and Boc-D-Lys(Fmoc)-OH is well-documented. Orthogonally protected derivatives offer advantages in the synthesis of complex or modified peptides.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a D-Lysine Derivative
This protocol outlines the general steps for incorporating a D-lysine building block, such as a protected form of (R)-Methyl 2,6-diaminohexanoate dihydrochloride, into a peptide chain using an automated peptide synthesizer.[3][4]
1. Resin Swelling:
-
The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[4]
2. Fmoc Deprotection:
-
The Fmoc protecting group from the N-terminus of the growing peptide chain on the resin is removed by treating it with a 20% solution of piperidine in DMF.[3][4] This step is typically performed twice to ensure complete deprotection.
3. Washing:
-
The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-piperidine adduct.[3]
4. Amino Acid Coupling:
-
The protected D-lysine derivative (e.g., Fmoc-D-Lys(Boc)-OMe) is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base like N,N-diisopropylethylamine (DIPEA) in DMF.[3]
-
The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed. The reaction time can vary depending on the specific amino acid and coupling conditions.
5. Washing:
-
The resin is washed again with DMF to remove unreacted reagents and byproducts.
6. Repeat Cycle:
-
Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[3]
8. Peptide Precipitation and Purification:
-
The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Applications in Drug Delivery
Lysine and its derivatives, including (R)-Methyl 2,6-diaminohexanoate, are extensively used in the design and synthesis of drug delivery systems. The primary amino groups of lysine can be functionalized to attach drugs, targeting ligands, or polymers, leading to the creation of sophisticated drug carriers.
One common application is in the formation of polymeric micelles for drug encapsulation. These micelles can enhance the solubility of hydrophobic drugs, prolong their circulation time, and facilitate targeted delivery to tumor sites.
Synthesis of Lysine-Based Polymeric Micelles
Lysine-containing polymers can self-assemble into micelles in aqueous environments. The hydrophobic core of these micelles can encapsulate therapeutic agents, while the hydrophilic shell provides stability and biocompatibility.
Caption: Formation of drug-loaded polymeric micelles from lysine derivatives.
While specific quantitative comparisons of (R)-Methyl 2,6-diaminohexanoate dihydrochloride with other lysine derivatives in drug delivery applications are scarce in the readily available literature, the fundamental principles of its utility remain the same. The choice of the specific lysine building block often depends on the desired architecture of the drug carrier and the synthetic route employed.
Conclusion
(R)-Methyl 2,6-diaminohexanoate dihydrochloride is a valuable and versatile building block in peptide synthesis and drug delivery. Its utility in SPPS is well-established, with its performance being comparable to other commonly used protected D-lysine derivatives. The choice between different lysine building blocks often hinges on the specific requirements of the synthetic strategy, such as the need for orthogonal protecting groups for complex peptide modifications. In the realm of drug delivery, it serves as a key component in the construction of sophisticated drug carriers like polymeric micelles. Further research providing direct quantitative comparisons of its performance against other alternatives in various applications would be beneficial for the scientific community to make more informed decisions in their research and development endeavors.
References
- 1. Synthesis of diastereomerically pure Lys(Nε-lipoyl) building blocks and their use in Fmoc/tBu solid phase synthesis of lipoyl-containing peptides for diagnosis of primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. chem.uci.edu [chem.uci.edu]
Case studies of successful synthesis using (R)-Methyl 2,6-diaminohexanoate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic strategies for obtaining enantiomerically pure (R)-Methyl 2,6-diaminohexanoate dihydrochloride, a chiral building block of significant interest in pharmaceutical development. Due to the limited direct literature on the (R)-enantiomer, this guide presents analogous and adaptable synthetic routes for the more commonly synthesized L-enantiomer, L-lysine methyl ester. The principles and methodologies discussed are directly applicable to the synthesis of the target (R)-enantiomer.
Three primary synthetic strategies will be compared:
-
Direct Chemical Synthesis from L-Lysine: A straightforward esterification of the commercially available and inexpensive amino acid.
-
Chemo-enzymatic Synthesis with Protecting Groups: A multi-step approach involving the use of protecting groups to achieve regioselectivity, followed by esterification.
-
Enzymatic Kinetic Resolution: A method that resolves a racemic mixture of a lysine derivative to isolate the desired enantiomer.
Data Presentation
The following tables summarize the quantitative data for each synthetic approach, providing a clear comparison of their key performance indicators.
Table 1: Comparison of Synthetic Routes to Lysine Methyl Ester
| Parameter | Direct Chemical Synthesis | Chemo-enzymatic Synthesis with Protecting Groups | Enzymatic Kinetic Resolution |
| Starting Material | L-Lysine Hydrochloride | Nα-Fmoc-Nε-Boc-L-lysine | Racemic N-acetyl-DL-lysine methyl ester |
| Key Reagents | Trimethylchlorosilane, Methanol | HATU, DIPEA, Piperidine, TFA | Penicillin G Acylase |
| Number of Steps | 1 | 4 | 2 (synthesis of racemate + resolution) |
| Overall Yield | Good to Excellent[1] | ~95% (coupling yield)[2] | ~45% (theoretical max. 50%) |
| Enantiomeric Purity | High (starting material dependent) | High (starting material dependent) | >95% e.e. |
| Key Advantages | Simplicity, cost-effective | High purity, orthogonal protection | High enantioselectivity |
| Key Disadvantages | Potential for side reactions | Multiple steps, cost of reagents | Lower theoretical yield |
Experimental Protocols
Method 1: Direct Chemical Synthesis via Esterification
This method utilizes trimethylchlorosilane as a convenient in-situ source of HCl for the esterification of the amino acid.
Protocol:
-
To a suspension of L-lysine hydrochloride (1.0 eq) in methanol, add trimethylchlorosilane (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield L-lysine methyl ester dihydrochloride as a white solid. The product can be purified by recrystallization from methanol/ether.
Method 2: Chemo-enzymatic Synthesis with Protecting Groups
This route offers precise control over the reactivity of the two amino groups by employing orthogonal protecting groups. The Fmoc/Boc strategy is highlighted here.
Protocol:
-
Peptide Coupling: Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) is coupled with a methylating agent in the presence of a coupling agent like HATU and a base such as DIPEA.
-
Fmoc Deprotection: The Fmoc group of the resulting ester is removed using a solution of piperidine in DMF.
-
Final Deprotection: The Boc group is cleaved using a strong acid, such as trifluoroacetic acid (TFA), to yield the desired product.
Method 3: Enzymatic Kinetic Resolution
This strategy involves the enantioselective acylation of a racemic mixture, allowing for the separation of the two enantiomers. Penicillin G acylase is a versatile enzyme for this purpose.
Protocol:
-
Synthesis of Racemic N-acetyl-DL-lysine methyl ester: Racemic lysine is first converted to its N-acetyl methyl ester derivative through standard chemical procedures.
-
Enzymatic Resolution: The racemic N-acetyl-DL-lysine methyl ester is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5). Penicillin G acylase is added, and the mixture is incubated. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-(R)-lysine methyl ester unreacted.
-
Separation: The resulting mixture of L-lysine methyl ester and N-acetyl-(R)-lysine methyl ester can be separated based on their different chemical properties (e.g., by ion-exchange chromatography).
-
Deprotection: The N-acetyl group from the isolated (R)-enantiomer is then removed under acidic conditions to yield (R)-Methyl 2,6-diaminohexanoate.
Mandatory Visualization
Caption: Comparative workflow of synthetic strategies.
Caption: Chemo-enzymatic synthesis workflow.
References
Safety Operating Guide
Proper Disposal of (R)-Methyl 2,6-diaminohexanoate dihydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a potential irritant. While not definitively classified as hazardous, safe handling and disposal are paramount. This guide provides detailed procedures for its proper disposal, ensuring laboratory safety and environmental responsibility.
Hazard Assessment and Waste Classification
Due to the lack of specific hazard data, it is prudent to handle (R)-Methyl 2,6-diaminohexanoate dihydrochloride as a potentially non-hazardous but irritating chemical. It is a water-soluble solid. General laboratory waste guidelines should be followed, with an emphasis on personal protective equipment (PPE) and proper waste segregation.
Disposal Procedures
The following table summarizes the recommended disposal routes for (R)-Methyl 2,6-diaminohexanoate dihydrochloride in various forms.
| Form of Waste | Recommended Disposal Method | Key Steps & Precautions |
| Solid Waste | Collection for professional disposal as non-hazardous chemical waste. | - Place in a clearly labeled, sealed container marked "Non-Hazardous Solid Waste." - Include the chemical name on the label. - Store in a designated waste accumulation area. |
| Aqueous Solutions | Neutralization followed by drain disposal (if local regulations permit). | - Dilute the solution with a large volume of water. - Neutralize to a pH between 6 and 8 using a suitable base (e.g., sodium bicarbonate). - Flush down the sanitary sewer with copious amounts of water. - Always check and adhere to your institution's and local wastewater regulations before drain disposal. |
| Empty Containers | Triple rinse and dispose of as regular laboratory glass or plastic waste. | - Rinse the container three times with a suitable solvent (e.g., water). - Collect the rinsate for disposal as aqueous waste. - Deface or remove the original label. - Dispose of the clean, empty container in the appropriate recycling or trash receptacle. |
Experimental Protocols for Disposal
Neutralization of Aqueous Solutions:
-
Preparation: In a well-ventilated fume hood, place the aqueous solution of (R)-Methyl 2,6-diaminohexanoate dihydrochloride in a large, appropriate container (e.g., a beaker or flask) with stirring capabilities.
-
Dilution: Dilute the solution with at least 10 parts of water to 1 part of the chemical solution.
-
Neutralization: Slowly add a dilute solution of a weak base, such as 5% sodium bicarbonate, while stirring continuously.
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH is stable between 6.0 and 8.0.
-
Disposal: Once neutralized, the solution can be poured down the sanitary sewer, followed by flushing with a large volume of water, in accordance with institutional and local guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Caption: Disposal decision workflow for (R)-Methyl 2,6-diaminohexanoate dihydrochloride.
Personal protective equipment for handling (R)-Methyl 2,6-diaminohexanoate dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of (R)-Methyl 2,6-diaminohexanoate dihydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on best practices for handling similar chemical compounds and powdered reagents.[1][2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards is necessary to determine the appropriate PPE for handling (R)-Methyl 2,6-diaminohexanoate dihydrochloride.[4] The following table summarizes the recommended PPE based on standard laboratory procedures for similar chemicals.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards are required to protect from dust particles and splashes.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is important to inspect gloves before use and change them frequently, especially if contaminated.[1][4][5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is mandatory to protect skin and clothing.[1][5] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[1][6] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound in powdered form or when preparing solutions should occur within a certified chemical fume hood to prevent inhalation of dust.[2][3][7] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.[3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is critical for safety and to maintain the integrity of the compound.
1. Storage and Preparation:
-
Upon receipt, store the container in a cool, dry, and well-ventilated area.[8]
-
Prepare a designated work area and cover surfaces with absorbent bench paper.[2][6]
2. Weighing and Transfer:
-
All weighing and transfer of the powdered compound should be conducted within a chemical fume hood to minimize inhalation exposure.[2][3]
-
Use a weigh boat to prevent spills.[2]
-
Handle the powder carefully to avoid creating dust. Avoid pouring directly from the bottle if possible; use a spatula.[2]
3. Dissolving:
-
When preparing solutions, add the solid to the solvent slowly.
-
If the process generates aerosols or dust, it should be performed in a fume hood.[2]
4. Post-Handling:
-
Decontaminate the work surface after handling is complete.[2][6]
-
Wash hands thoroughly with soap and water after removing gloves.[5][7][8]
Spill and Exposure Procedures
Minor Spill:
-
In the event of a small spill, use an inert absorbent material to clean it up.[1]
-
Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with an appropriate solvent.[2]
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water and remove any contaminated clothing.[1][8]
Eye Contact:
-
Flush the eyes with water for at least 15 minutes as a precaution.[1][6][8] Seek medical attention.[5]
Inhalation:
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[3]
-
Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and pipette tips, that have come into contact with the compound should be disposed of in a designated hazardous waste container.[1][3]
-
Solutions: Aqueous and organic solutions containing the compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain.[1]
Consult your institution's environmental health and safety (EHS) department for specific disposal regulations.[3]
Experimental Workflow
Caption: Workflow for handling the chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
